Product packaging for (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate(Cat. No.:CAS No. 26921-17-5)

(S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate

Cat. No.: B1663401
CAS No.: 26921-17-5
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-PBBCPHEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Timolol maleate is the maleate salt of timolol, a potent non-selective beta-adrenergic receptor antagonist . With a chemical formula of C17H28N4O7S, it acts by competitively blocking beta-1 and beta-2 adrenergic receptors, thereby inhibiting the actions of catecholamines . In scientific research, timolol maleate is primarily used to study ophthalmic conditions, particularly the regulation of intraocular pressure (IOP) in models of open-angle glaucoma and ocular hypertension . Its primary mechanism for reducing IOP is attributed to the decreased production of aqueous humor by the ciliary body in the eye, a effect that occurs without significantly impacting outflow facility . Beyond ophthalmic research, it is a valuable tool for investigating cardiovascular pharmacology, including hypertension and post-myocardial infarction outcomes, due to its ability to reduce heart rate and cardiac output . It is also used in studies related to migraine prophylaxis, where its mechanism may involve modulation of the serotonergic system and reduction of neuronal excitability . Furthermore, research explores its potential in managing infantile hemangiomas through mechanisms that may include vasoconstriction and the inhibition of angiogenesis . Timolol is metabolized predominantly in the liver by the cytochrome P450 enzyme CYP2D6 . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N4O7S B1663401 (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate CAS No. 26921-17-5

Properties

CAS No.

26921-17-5

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

InChI Key

WLRMANUAADYWEA-PBBCPHEYSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Other CAS No.

60469-65-0
26921-17-5

Pictograms

Irritant; Health Hazard

Related CAS

33305-95-2
26839-75-8 (Parent)

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Origin of Product

United States

Molecular and Receptor Level Pharmacology of Timolol Maleate

Beta-Adrenergic Receptor Subtype Interactions

The interaction of timolol (B1209231) maleate (B1232345) with beta-adrenergic receptors is the foundation of its therapeutic action. This section delves into the specifics of this interaction, including its non-selective nature and the competitive binding mechanisms it employs.

Non-Selective Beta-1 and Beta-2 Adrenoceptor Antagonism

Timolol maleate is characterized as a non-selective beta-adrenergic antagonist, meaning it does not preferentially bind to either beta-1 (β1) or beta-2 (β2) adrenergic receptors. aao.orgarvojournals.orgnih.govnih.govfda.govdrugbank.com It competitively blocks these receptors, which are found in various tissues throughout the body, including the heart, blood vessels, and the ciliary body of the eye. mdpi.com The levo-isomer of timolol is the more pharmacologically active form. fda.gov Research has shown that the (S)-isomer is significantly more active than its (R)-antipode. ncats.io

Receptor SubtypeBinding Affinity (Ki)Reference
Beta-1 Adrenergic Receptor26.9 nM nih.gov
Beta-2 Adrenergic Receptor13.8 nM nih.gov
Isomer Activity
(S)-isomer vs (R)-isomer~54 times more active ncats.io

Competitive Binding Mechanisms with Adrenergic Neurotransmitters

Timolol maleate exerts its effects by competing with endogenous adrenergic neurotransmitters, such as epinephrine (B1671497) and norepinephrine, for binding sites on beta-adrenergic receptors. mdpi.com This competitive antagonism prevents the activation of these receptors by their natural ligands, thereby inhibiting the downstream signaling cascades that are normally initiated by adrenergic stimulation. mdpi.com By blocking the beta-adrenergic receptors in the ciliary body, timolol interferes with the physiological processes that lead to the production of aqueous humor. arvojournals.org

Mechanisms of Action in Ocular Pressure Regulation

The primary therapeutic effect of timolol maleate in the eye is the reduction of intraocular pressure. This is achieved through its influence on the dynamics of aqueous humor, the clear fluid that fills the front part of the eye.

Aqueous Humor Production Suppression

The most well-established mechanism by which timolol lowers intraocular pressure is by reducing the production of aqueous humor. arvojournals.orgnih.gov Fluorophotometry studies have demonstrated that topical application of timolol can suppress aqueous humor formation by 33% to 50%. nih.gov This reduction in aqueous inflow is the principal contributor to the lowering of intraocular pressure observed with timolol therapy. arvojournals.orgphysiology.org While the exact molecular steps are still under investigation, it is believed that the blockade of beta-adrenergic receptors on the ciliary epithelium interferes with the secretory processes responsible for aqueous humor formation. arvojournals.org

Investigations into Outflow Facility Modulation

The effect of timolol on the outflow of aqueous humor from the eye is less clear, with studies yielding conflicting results. The conventional outflow pathway for aqueous humor is through the trabecular meshwork. Some research suggests that timolol does not significantly alter the outflow facility. nih.gov For instance, one study involving a 14-week course of timolol therapy in patients with open-angle glaucoma found a significant drop in intraocular pressure but no effect on the mean coefficient of aqueous outflow. arvojournals.orgphysiology.org

Conversely, other studies have reported a decrease in outflow facility following timolol administration. A prospective study on healthy individuals found that after one week of treatment with timolol 0.5%, the mean outflow facility decreased from 0.23 ± 0.08 μL/min/mm Hg to 0.18 ± 0.08 μL/min/mm Hg. aao.orgnih.gov This study also noted that the reduction in outflow facility was more pronounced in eyes with a higher baseline outflow facility. aao.orgnih.gov The precise mechanism for this potential decrease in outflow is not yet fully understood but may involve the blockade of beta-receptors within the trabecular outflow pathway or compensatory physiological changes in response to reduced aqueous flow. aao.org

Study FindingParameterBaselinePost-TimololReference
Decrease in Outflow FacilityMean Outflow Facility (μL/min/mm Hg)0.23 ± 0.080.18 ± 0.08 aao.orgnih.gov
No Effect on Outflow FacilityMean Coefficient of Aqueous OutflowNo significant change reportedNo significant change reported arvojournals.orgphysiology.org

Molecular Signaling Pathways Affected by Beta-Adrenergic Blockade

The antagonism of beta-adrenergic receptors by timolol initiates a cascade of intracellular signaling events. A key pathway implicated is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. Activation of beta-adrenergic receptors typically leads to an increase in intracellular cAMP levels. bmbreports.org By blocking these receptors, timolol is thought to reduce cAMP production in the ciliary epithelium. nih.gov

However, the role of cAMP in timolol's mechanism of action is complex and not fully elucidated. Some studies suggest that timolol's effect on aqueous humor secretion may be, at least in part, independent of cAMP. bmbreports.org Research has indicated that timolol can induce losses of potassium and chloride ions from the ciliary epithelium in a bicarbonate-dependent manner, an effect that is not reversed by the addition of cAMP. Furthermore, some studies have shown that timolol can lead to an increase in intracellular calcium and pH, which may also play a role in its mechanism of action.

Signaling MoleculeEffect of TimololProposed ConsequenceReference
Cyclic Adenosine Monophosphate (cAMP)Reduction in ciliary epitheliumDecreased aqueous humor formation nih.gov
Intracellular Calcium (Ca2+)IncreasedInhibition of regulatory volume increase
Intracellular pHIncreasedInhibition of Cl-/HCO3- exchange

This complex interplay of signaling pathways underscores the multifaceted nature of timolol's pharmacological action at the molecular level.

Intrinsic Sympathomimetic Activity Research

Timolol maleate is classified as a non-selective beta-adrenergic receptor antagonist that is notably devoid of significant intrinsic sympathomimetic activity (ISA). nih.govdrugbank.com This characteristic distinguishes it from other beta-blockers, such as pindolol (B1678383) and acebutolol, which can exert partial agonist effects at the beta-adrenergic receptor. The absence of ISA means that timolol does not cause a slight activation of the beta-adrenergic receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine. drugbank.compatsnap.com

Research into the hemodynamic effects of various beta-blockers has substantiated the lack of ISA in timolol. A comprehensive survey of studies on multiple beta-adrenoceptor antagonists revealed that the degree of cardio-depression induced by these agents is inversely correlated with their level of ISA. nih.gov Beta-blockers with ISA tend to cause a smaller reduction in resting heart rate and cardiac output compared to those without this property. In contrast, timolol's action is purely antagonistic, leading to a more pronounced decrease in heart rate and cardiac output by blocking the sympathetic tone to the heart. drugbank.comyoutube.com

Comparative studies have further highlighted this aspect of timolol's pharmacology. For instance, when compared with beta-blockers possessing ISA like carteolol, timolol demonstrates a different profile of cardiovascular effects. Carteolol's partial agonist activity may offer a theoretical advantage in certain clinical scenarios, such as potentially improving blood flow to the optic nerve head, a factor considered in glaucoma management. taylorandfrancis.com However, research has not consistently demonstrated a definitive clinical advantage of ISA in many therapeutic areas. nih.gov The primary mechanism of timolol remains the competitive, non-selective blockade of beta-1 and beta-2 adrenergic receptors, which underlies its therapeutic effects in conditions like hypertension and glaucoma. patsnap.com

Myocardial Depressant and Local Anesthetic Activity Studies

Timolol maleate exhibits direct myocardial depressant effects, a characteristic feature of beta-adrenergic blockade. By inhibiting beta-1 adrenergic receptors in the heart, timolol reduces the rate and force of cardiac contraction, leading to a decrease in cardiac output. drugbank.comyoutube.com This action is beneficial in conditions such as hypertension and following a myocardial infarction, as it lessens the workload on the heart. mayoclinic.org The Norwegian Timolol Multicenter Study provided significant evidence for this, demonstrating that long-term timolol treatment after an acute myocardial infarction was associated with a notable reduction in mortality and nonfatal reinfarction. nih.gov The study found that timolol reduced the median resting heart rate from 72 beats/min to 56 beats/min, and this reduction was a major contributor to its protective effects. nih.gov However, in individuals with severely impaired myocardial function, this depressant effect can be detrimental, as it may inhibit the sympathetic stimulation necessary to maintain adequate cardiac function. drugbank.com

The local anesthetic activity of timolol, also known as membrane-stabilizing activity, has been a subject of varied research findings. This property is related to the blockade of sodium channels in nerve membranes, similar to the action of local anesthetics like lignocaine. Some studies have indicated that topical application of timolol to the cornea can produce a local anesthetic effect. nih.gov A randomized study comparing metipranolol (B1676499) and timolol showed that both beta-blockers have a brief local anesthetic effect on the cornea when applied as eye drops. nih.gov Another study identified a subgroup of individuals who experienced a marked and prolonged increase in the corneal sensitivity threshold after receiving topical timolol. researchgate.net

Conversely, other research has suggested that timolol's local anesthetic properties are not as significant as those of other beta-blockers like propranolol (B1214883). In a study using intradermal wheal injection in rabbits, timolol, along with atenolol, failed to produce a significant local anesthetic effect, whereas propranolol and labetalol (B1674207) did. annalskemu.orgresearchgate.net Further research on the crayfish giant axon provided a quantitative comparison of the local anesthetic potency of several beta-blockers. This study demonstrated that timolol does possess local anesthetic activity, although it is less potent than propranolol. nih.gov

The following table summarizes the relative local anesthetic potencies of various beta-blockers and standard local anesthetics as determined in the crayfish giant axon study.

CompoundRelative Potency (Reduction of dV/dt)
Propranolol13.3
Pindolol1.7
Procaine (B135)1.0
Lidocaine0.91
Timolol 0.71
Carteolol0.22

Data sourced from a study on the crayfish giant axon. nih.gov

This table illustrates that while timolol has a measurable local anesthetic effect, it is less potent than propranolol and even some traditional local anesthetics like procaine and lidocaine. This membrane-stabilizing activity is independent of its beta-blocking action. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Systemic Absorption and Bioavailability Studies

When administered topically to the eye, timolol (B1209231) maleate (B1232345) can be absorbed into the systemic circulation, leading to effects beyond the intended ocular site.

Despite topical application, a significant portion of ophthalmic timolol enters the systemic circulation, bypassing the initial metabolic processes of the liver. nih.govhelsinki.fi It has been reported that approximately 80% of a topically administered eye drop can be systemically absorbed. nih.govnih.gov The primary pathways for this ocular-systemic absorption include:

Conjunctival Epithelium: The drug can be absorbed through the conjunctiva, the thin membrane covering the white part of the eye. aoa.org

Lacrimal Channels: Excess solution is drained from the ocular surface through the lacrimal drainage system (canaliculi, lacrimal sac, and nasolacrimal duct). aoa.orgnih.gov

Nasal Mucosa: The nasolacrimal duct empties into the nasal cavity, where the drug can be rapidly absorbed through the highly vascularized nasal mucosa. aoa.orgtandfonline.com This route avoids the first-pass metabolism in the liver. tandfonline.comresearchgate.net

Gastrointestinal Tract: Any portion of the drug that is swallowed from the nasopharynx enters the gastrointestinal tract, where it can be absorbed systemically. aoa.orgnih.gov

The route of administration significantly influences the bioavailability of timolol. Following oral administration, timolol maleate is rapidly and almost completely absorbed from the gastrointestinal tract (about 90%). nih.govdrugs.commedcentral.com However, it undergoes considerable first-pass metabolism in the liver, which reduces the systemic bioavailability of an oral dose to approximately 50% to 75%. medcentral.comglobalresearchonline.netfda.gov

In contrast, when administered as an ophthalmic solution, timolol largely bypasses this first-pass effect, leading to a higher systemic bioavailability. tandfonline.comresearchgate.net Studies have reported the systemic bioavailability of timolol eye drops to be between 60% and 80%. nih.govdrugbank.comnih.gov Peak plasma concentrations after ocular application are typically reached rapidly, often within 15 minutes. nih.govnih.gov

Interactive Data Table: Bioavailability of Timolol Maleate

FormulationRoute of AdministrationReported BioavailabilityKey Findings
TabletOral~50-75% medcentral.comglobalresearchonline.netfda.govSubject to extensive first-pass metabolism in the liver. medcentral.com
Ophthalmic SolutionTopical Ocular~60-80% researchgate.netnih.govdrugbank.comnih.govLargely avoids first-pass metabolism, leading to high systemic availability. tandfonline.com

Distribution Profile Investigations

Once in the systemic circulation, timolol is distributed to various tissues throughout the body.

Research indicates that timolol is not extensively bound to plasma proteins. drugs.comdrugbank.com However, reported values vary based on the measurement technique. Studies using equilibrium dialysis report a low plasma protein binding of less than 10%. nih.govdrugs.com In contrast, studies employing an ultrafiltration method have reported a binding of approximately 60%. nih.govdrugs.com This suggests a significant portion of the drug remains unbound and pharmacologically active in the plasma. nih.gov

Interactive Data Table: Plasma Protein Binding of Timolol

Measurement MethodReported Binding PercentageReference
Equilibrium Dialysis< 10% nih.govdrugs.com
Ultrafiltration~60% nih.govdrugs.com

Timolol possesses lipophilic properties, which facilitate its transit across the blood-brain barrier. nih.gov This ability to enter the central nervous system (CNS) allows it to bind to beta-adrenergic receptors within the brain, potentially leading to CNS-related effects. nih.gov

Metabolic Pathways and Enzyme Systems

Timolol is primarily metabolized in the liver before being excreted. nih.govdrugs.com Approximately 80% of an oral dose is metabolized. inchem.org The biotransformation of timolol is largely dependent on the cytochrome P450 enzyme system. drugbank.comnih.gov

Research has identified CYP2D6 as the principal enzyme responsible for timolol metabolism, accounting for the majority of its breakdown. nih.govtandfonline.comresearchgate.netnih.gov The enzyme CYP2C19 also contributes to its metabolism, but to a much lesser extent (<10%). researchgate.netdrugbank.comnih.gov In vitro studies have identified four metabolites of timolol, with a hydroxy metabolite being the most predominant. drugbank.com The genetic polymorphism of the CYP2D6 enzyme can lead to significant inter-individual variations in timolol metabolism, affecting plasma concentrations and clinical outcomes. aoa.orgresearchgate.nettandfonline.com Individuals who are poor metabolizers via CYP2D6 may have higher systemic concentrations of timolol, increasing the risk of systemic effects. researchgate.nettandfonline.comnih.gov

Interactive Data Table: Enzyme Systems in Timolol Metabolism

EnzymeRole in MetabolismContributionKey Findings
CYP2D6 PrimaryMajor contributor (>90%) tandfonline.comtandfonline.comGenetic variations in this enzyme can significantly alter timolol plasma levels. aoa.orgresearchgate.net
CYP2C19 SecondaryMinor contributor (<10%) researchgate.netdrugbank.comnih.govPlays a small role in the intrinsic microsomal clearance of timolol. tandfonline.com

Elimination and Excretion Profiles

The removal of timolol and its metabolites from the body occurs predominantly through the kidneys.

Timolol and its metabolites are primarily excreted in the urine. nih.gov One study determined the renal clearance of timolol to be 97.2 ± 10.1 ml/min in healthy volunteers. nih.gov In patients with moderate chronic renal insufficiency (creatinine clearance of 20 to 50 ml/min), the pharmacokinetics of a single oral dose of timolol were not significantly different from those in subjects with normal renal function. mcgill.ca However, in patients with end-stage renal disease, there is a potential for drug accumulation, suggesting that dosage adjustments for oral timolol may be necessary in individuals with severe renal insufficiency. nih.govmcgill.ca

Table 2: Pharmacokinetics of a Single 20 mg Oral Dose of Timolol in Varying Renal Function

Subject Group Creatinine Clearance (ml/min) Mean Peak Concentration (Cmax) (ng/ml) Time to Peak Concentration (Tmax) (hr) Mean Half-Life (t½) (hr)
Normal Subjects > 80 84.3 ± 44.8 0.8 ± 0.4 5.2 ± 2.6
Moderate Chronic Renal Insufficiency 20 to 50 87.1 ± 22.8 1.7 ± 1.2 4.0 ± 1.2

Data from a study assessing the impact of renal function on timolol kinetics. mcgill.ca

The elimination half-life of timolol maleate is approximately 4 hours in healthy individuals. nih.gov In elderly patients, the half-life of ocularly administered timolol has been reported to be around 4.8 hours, which is about twice as long as that observed in healthy young volunteers after an intravenous dose. nih.gov There is limited specific data on the pharmacokinetics of timolol in pediatric populations. However, it is known that metabolic processes are often immature at birth, which can lead to reduced clearance and a prolonged half-life for drugs metabolized by the liver. drugbank.comfda.gov The safety and effectiveness of timolol in pediatric patients have not been fully established. nih.gov

Pharmacodynamic Modeling and Receptor Occupancy

Pharmacodynamic models are used to understand the relationship between drug concentration and its effect. For timolol, this involves its interaction with beta-adrenergic receptors.

There is a clear correlation between the plasma concentration of ophthalmic timolol and its systemic hemodynamic effects, particularly on heart rate. aoa.orgnih.gov Even at the low plasma levels achieved with ophthalmic administration, timolol can cause a reduction in both resting and exercise-induced heart rate. nih.govnih.gov

One study found a significant inverse correlation between resting heart rate and timolol plasma levels. aoa.org During an exercise test, the correlation between heart rate and the plasma concentration of timolol became stronger as the exercise load increased, with a correlation coefficient (R) reaching -0.60 at maximum load. aoa.org However, at these low plasma concentrations, timolol generally does not have a noteworthy effect on systolic or diastolic blood pressure, likely due to a compensatory increase in systemic vascular resistance. aoa.orgnih.gov

Table 3: Correlation Between Ophthalmic Timolol Plasma Concentration and Hemodynamic Effects

Hemodynamic Parameter Correlation with Timolol Plasma Concentration Significance (p-value)
Resting Heart Rate Inverse correlation Statistically significant
Exercise Heart Rate (max load) R = -0.60 <0.0001
Systolic Blood Pressure Not significantly associated -
Diastolic Blood Pressure Not significantly associated -

Data compiled from studies investigating the systemic effects of ophthalmic timolol. aoa.org

Studies have been conducted to quantify the extent to which timolol occupies beta-adrenergic receptors. Following a single ocular dose in elderly patients, timolol was found to occupy up to 68% of beta-1 receptors and up to 87% of beta-2 receptors on average. nih.gov Even 12 hours after administration, the receptor occupancy remained substantial at 38% for beta-1 and 64% for beta-2 receptors. nih.gov

In the aqueous humor of the treated eye, timolol concentrations were high enough to achieve complete (100%) occupancy of both beta-1 and beta-2 receptors. mcgill.ca Interestingly, timolol was also detected in the contralateral (untreated) eye, with concentrations sufficient to occupy up to 33% of beta-1 receptors and over 51% of beta-2 receptors. mcgill.ca This demonstrates the systemic distribution and potential for effects beyond the site of administration.

Pharmacodynamic modeling in rabbits has been used to describe the relationship between timolol concentration in ocular tissues and its intraocular pressure-lowering effect. These models, which incorporate aqueous humor dynamics, can help predict the drug's efficacy. More complex mechanism-based pharmacodynamic models have also been developed to estimate the in vivo affinity of beta-blockers for their receptors by observing their antagonistic effects on heart rate. core.ac.ukresearchgate.net

Beta-1 and Beta-2 Receptor Occupancy Quantification

Timolol maleate is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govmdpi.com Research utilizing radioligand binding techniques has enabled the quantification of timolol's occupancy of these receptor subtypes, providing insights into its mechanism of action, particularly following ocular administration.

Studies involving patients undergoing cataract surgery have quantified the systemic beta-1 and beta-2 receptor occupancy after the ocular administration of timolol. In one such ex-vivo study, patients received 40 microliters of 0.25% timolol solution in both eyes. Subsequent analysis of blood samples revealed a systemic beta-1 receptor occupancy of approximately 65% and a beta-2 receptor occupancy of about 80%. nih.gov This demonstrates that topically applied timolol is absorbed into the systemic circulation and engages with beta-adrenergic receptors throughout the body. nih.gov

Further research has focused on the local receptor occupancy within the eye itself. Following the administration of a 0.5% timolol ophthalmic solution, the concentrations of timolol in the aqueous humor of the treated eye were sufficient to achieve complete (100%) occupancy of both beta-1 and beta-2 receptors at 74 minutes and 18 hours post-instillation. nih.gov

Interestingly, the same study also detected timolol in the contralateral (untreated) eye, leading to partial receptor occupancy. The concentration of timolol in the untreated eye was high enough to occupy up to 33.0% (± 24.7%) of the beta-2 receptors and up to 51.7% (± 35.1%) of the beta-1 receptors. nih.gov These findings highlight the systemic absorption and subsequent distribution of topically applied timolol, resulting in measurable receptor engagement in the untreated eye. nih.gov

The following tables summarize the key findings from these receptor occupancy studies:

Systemic Receptor Occupancy after Ocular Administration of 0.25% Timolol
Receptor Subtype Occupancy
Beta-1~65%
Beta-2~80%
Data from an ex-vivo study on patients who received 40 microliters of timolol solution in both eyes. nih.gov
Ocular Receptor Occupancy after Administration of 0.5% Timolol
Location Receptor Subtype Occupancy
Treated EyeBeta-1100%
Beta-2100%
Contralateral EyeBeta-1Up to 51.7% (± 35.1%)
Beta-2Up to 33.0% (± 24.7%)
Data from a study measuring receptor occupancy in the aqueous humor. nih.gov

Advanced Research on Systemic Pharmacological Effects

Cardiovascular Systemic Effects Research

The systemic beta-blocking activity of timolol (B1209231) maleate (B1232345) significantly influences cardiovascular hemodynamics. Research has explored its impact on heart rate, blood pressure, cardiac output, and electrophysiological properties.

Heart Rate Modulation and Bradycardia Mechanisms

Timolol maleate exerts a notable negative chronotropic effect, leading to a reduction in heart rate. nih.govacpjournals.orgnih.govnih.govacpjournals.orgaoa.orgresearchgate.netyoutube.comcyprusjmedsci.com This modulation is primarily achieved through the blockade of beta-1 adrenergic receptors located in the sinoatrial (SA) node, the heart's natural pacemaker. nih.gov By antagonizing the effects of catecholamines such as adrenaline and noradrenaline at these sites, timolol decreases the rate of spontaneous depolarization in SA nodal cells, resulting in a slower heart rate. youtube.comyoutube.com

This effect is observable both at rest and during physical exertion. acpjournals.orgnih.gov Studies have demonstrated that ophthalmic administration of timolol can significantly decrease resting heart rate and blunt the tachycardic response to exercise. acpjournals.orgnih.govnih.gov The extent of heart rate reduction can vary among individuals, with some studies reporting modest decreases while others show more pronounced bradycardia. cyprusjmedsci.com For instance, a study on healthy volunteers showed that 0.5% timolol aqueous solution decreased heart rate by an average of 3 beats per minute (bpm) in a supine position and 7 bpm in a head-up tilted position. researchgate.net In some cases, this bradycardic effect can be significant enough to cause symptomatic bradycardia, particularly in susceptible individuals or the elderly. cyprusjmedsci.comtandfonline.comuspharmacist.com

The following table summarizes findings from a study on the effect of ophthalmic timolol on heart rate:

Study PopulationInterventionResting Heart Rate ChangeMaximal Exercise Heart Rate Change
Healthy Volunteers0.5% Timolol Ophthalmic SolutionSignificant Decrease acpjournals.orgnih.govacpjournals.orgSignificant Decrease acpjournals.orgnih.govnih.gov

Blood Pressure Regulation and Hypotensive Effects

The influence of timolol maleate on blood pressure is a complex interplay of its beta-1 and beta-2 adrenergic receptor blockade. nih.govacpjournals.org Blockade of beta-1 receptors in the heart reduces cardiac output, which can contribute to a decrease in blood pressure. youtube.com Concurrently, blockade of beta-2 receptors in vascular smooth muscle can lead to a decrease in peripheral vascular resistance, further promoting a hypotensive effect. youtube.comyoutube.com

However, research findings on the hypotensive effects of topical timolol have been somewhat variable. Some studies report a statistically significant reduction in both systolic and diastolic blood pressure. acpjournals.org A meta-analysis of studies evaluating ocular timolol at night found small reductions from baseline for mean diastolic and systolic blood pressures. aoa.org Conversely, other investigations have found no significant alterations in mean arterial pressure. nih.govnih.gov This lack of a pronounced hypotensive effect in some cases may be attributable to a compensatory increase in systemic vascular resistance, which counteracts the reduction in cardiac output. aoa.orgresearchgate.net In a study involving patients with ocular hypertension or glaucoma, those concurrently taking systemic beta-blockers and topical timolol exhibited a greater mean change in systolic and diastolic blood pressure compared to those on timolol alone. nih.gov

A case report highlighted a patient who experienced progressive hypotension (blood pressure <100/60 mmHg) after starting ophthalmic timolol 0.5%. tandfonline.com

Cardiac Output and Exercise Capacity Investigations

As a consequence of its negative chronotropic and inotropic effects, timolol maleate can lead to a reduction in cardiac output. youtube.com By decreasing both heart rate and the force of myocardial contraction, the volume of blood pumped by the heart per minute is diminished. This effect is particularly evident during exercise. acpjournals.orgnih.gov

Research has shown that chronic administration of ophthalmic timolol can reduce oxygen consumption at maximal exercise. acpjournals.orgnih.govacpjournals.org This reduction in maximal oxygen consumption (VO2 max) is indicative of a decreased capacity for aerobic exercise. wmich.edu Furthermore, studies have demonstrated that timolol can blunt the expected increase in exercise capacity that may be seen with conditioning. acpjournals.orgnih.govacpjournals.org A study on healthy young subjects found that topical timolol had a statistically significant effect on the time to exhaustion during a graded maximal exercise evaluation on a treadmill. nih.gov However, the same study reported no effect on other physiological parameters such as VO2, respiratory rate, Vco2, or respiratory quotient. nih.gov

The following table summarizes findings on the impact of ophthalmic timolol on exercise parameters:

ParameterEffect of Ophthalmic Timolol
Maximal Exercise Heart RateDecreased acpjournals.orgnih.govnih.gov
Maximal Oxygen Consumption (VO2 max)Reduced acpjournals.orgnih.govacpjournals.org
Time to ExhaustionReduced nih.gov
Exercise Capacity AugmentationBlunted acpjournals.orgnih.govacpjournals.org

Cardiac Sympathetic Tone and Inotropy Alterations

Timolol maleate's mechanism of action inherently involves the modulation of the sympathetic nervous system's influence on the heart. By blocking beta-adrenergic receptors, timolol effectively reduces cardiac sympathetic tone. acpjournals.orgnih.govacpjournals.orgnih.gov This is manifested as a decrease in the physiological responses normally mediated by sympathetic stimulation, such as increased heart rate and contractility.

The reduction in cardiac sympathetic tone also leads to alterations in myocardial inotropy, which refers to the contractility of the heart muscle. Timolol exerts a negative inotropic effect, meaning it decreases the force of myocardial contraction. nih.govacpjournals.orgnih.govacpjournals.org This effect contributes to the reduction in cardiac output and myocardial oxygen demand. youtube.com Research has demonstrated that both acute and chronic dosing of ophthalmic timolol can reduce ventricular inotropy. acpjournals.org This reduction in contractility is a direct consequence of the blockade of beta-1 adrenergic receptors in the cardiac myocytes. nih.gov

Atrioventricular Conduction Block Research

The electrophysiological effects of timolol maleate extend to the atrioventricular (AV) node, which is responsible for conducting electrical impulses from the atria to the ventricles. By blocking beta-adrenergic receptors in the AV node, timolol can slow AV conduction. In some individuals, particularly those with pre-existing cardiac conduction defects, this can lead to or exacerbate atrioventricular block. nih.govnih.govresearchgate.netnih.govmedigraphic.com

Case reports and studies have documented instances of first-degree, second-degree, and even complete (third-degree) AV block associated with the use of timolol eye drops. nih.govnih.govresearchgate.netnih.govmedigraphic.com One case report detailed a patient who developed a complete AV block with a heart rate of 29 bpm after long-term use of timolol eye drops. nih.govresearchgate.net The AV block and bradycardia resolved after discontinuation of the medication. nih.govresearchgate.net Another study found that in a cohort of patients with a heart block, timolol eye drops were identified as the sole cause in several cases. nih.gov Research in healthy cats also noted the occurrence of first-degree atrioventricular block after administration of timolol. researchgate.net

Impact on Dilated Cardiomyopathy Models

Research into the effects of timolol maleate in the context of dilated cardiomyopathy (DCM) has been explored in animal models. In a study utilizing a rabbit model of DCM induced by daunorubicin, the administration of 0.5% timolol maleate eye drops resulted in several notable cardiovascular effects. nih.govnih.gov

The study found that timolol significantly reduced the heart rate in the DCM models at 10, 30, and 60 minutes post-administration. nih.govnih.gov While there were no significant alterations in mean arterial pressure, there were marked improvements in cardiac function. nih.govnih.gov Specifically, there was a significant elevation in fractional shortening at 10 and 120 minutes, and marked elevations in ejection fraction at all measurement points in the DCM models. nih.govnih.gov These findings suggest that in this animal model of DCM, timolol eye drops may improve cardiac systolic function. nih.gov The study also noted that in a doxorubicin-induced cardiomyopathy rat model, there was a decrease in β1 and an increase in β2 receptor expressions, which might influence the circulatory effects of non-selective beta-blockers like timolol. nih.gov

Pulmonary Systemic Effects Research

Systemic absorption of topical timolol can lead to significant effects on the respiratory system, primarily due to its non-selective beta-blockade.

Timolol maleate is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 receptors. fda.gov The beta-2 adrenergic receptors in the bronchial smooth muscle of the lungs are responsible for bronchodilation. Blockade of these receptors by timolol can lead to bronchospasm, particularly in individuals with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). fda.govfda.gov This effect is a significant concern, as severe respiratory reactions, including fatalities due to bronchospasm, have been reported following both systemic and ophthalmic administration of timolol maleate. fda.govmdedge.com

The mechanism involves the inhibition of the normal physiological response to endogenous catecholamines (like epinephrine) that would typically cause the airways to relax and open. In susceptible individuals, this blockade shifts the balance towards bronchoconstriction, leading to difficulty breathing, wheezing, and in severe cases, respiratory arrest. mdedge.com Reports have documented cases of severe, life-threatening bronchospasm occurring shortly after timolol administration, sometimes resulting in hypoxic cardiac arrest. nih.gov The risk of such adverse events is present even in patients with a history of asthma that has been asymptomatic for years. mdedge.com

Forced Expiratory Volume in one second (FEV1) is a critical measure of pulmonary function, and its assessment has been a key component in understanding the respiratory effects of timolol. Research has shown that topical timolol can cause a significant decrease in FEV1 in asthmatic patients. In one study, a challenge with two drops of 0.5% timolol resulted in a 25% decrease in FEV1 at one hour, with a more substantial fall of 47% upon a rechallenge with four drops. nih.gov Another investigation involving 15 asthmatic individuals found that FEV1 decreased in 13 of them after timolol administration, with four patients experiencing a decrease of over 20%. nih.gov

Interestingly, studies on non-asthmatic individuals have shown that ophthalmic timolol does not produce remarkable effects on FEV1. aoa.org However, in patients with COPD, the impact on FEV1 can be significant. One case report detailed a patient with COPD who developed interstitial lung disease secondary to timolol maleate use, with a pulmonary function test revealing an FEV1 of 75% and a decreased diffusing capacity for carbon monoxide (DLCO), suggestive of restrictive lung disease. nih.gov These findings underscore the importance of assessing a patient's respiratory history before initiating therapy with timolol.

Central Nervous System (CNS) Effects Research

Timolol's ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, leading to a variety of neuropsychiatric manifestations.

A wide spectrum of neuropsychiatric adverse events has been associated with timolol use. These can range from common complaints like dizziness and headache to more severe psychiatric disturbances. nih.gov Reports have documented instances of confusion, depression, hallucinations, and memory loss. nih.gov In a review of cases submitted to the National Registry of Drug-Induced Ocular Side Effects, 44% of the 369 central nervous system cases reported depression, psychosis, confusion, and hallucinations following topical ophthalmic timolol administration. acpjournals.org Other reported CNS effects include anxiety, disorientation, nervousness, and somnolence.

The following table summarizes some of the reported neuropsychiatric manifestations:

Neuropsychiatric ManifestationReported Occurrence
DizzinessCommon
HeadacheCommon
ConfusionReported
DepressionReported
HallucinationsReported
Memory LossReported
AnxietyReported
SomnolenceReported

Timolol is a lipophilic compound, which facilitates its permeation across the blood-brain barrier. nih.gov This property is believed to contribute to its potential for CNS toxicity. The risk of neuropsychiatric side effects may be greater in specific populations. The elderly, for instance, may have higher and more sustained blood levels of the drug after ocular administration. nih.gov

Neonates and young children are also particularly susceptible to the CNS effects of timolol. Their immature blood-brain barrier may allow for greater penetration of the drug into the central nervous system. nih.gov This increased susceptibility, combined with a higher dose-to-body-weight ratio, can lead to significant CNS depression. nih.gov

Other Systemic Manifestations

Beyond the pulmonary and central nervous systems, systemic absorption of timolol maleate can lead to a variety of other effects throughout the body.

Cardiovascular Effects: The most frequently reported systemic side effects of topical timolol are cardiovascular. These include bradycardia (a slowing of the heart rate), hypotension (low blood pressure), and in some cases, arrhythmia and heart block. nih.govnih.gov Studies have shown that ophthalmic timolol can significantly decrease both resting and maximal exercise heart rates. acpjournals.org These effects are a direct result of the beta-1 adrenergic receptor blockade in the heart. While a large study did not find an increased incidence of major cardiovascular events in glaucoma patients treated with timolol, caution is still advised, especially in patients with pre-existing heart conditions. arvojournals.orgnih.gov

Endocrine Effects: Timolol can have notable effects on the endocrine system. It has been shown to mask the symptoms of hypoglycemia (low blood sugar) in diabetic patients, with the exception of dizziness and sweating. drugs.combuzzrx.commayoclinic.org This can be particularly dangerous as it may prevent individuals from recognizing and treating a hypoglycemic episode. Similarly, timolol can mask the signs and symptoms of hyperthyroidism (overactive thyroid), such as a rapid heart rate. buzzrx.commayoclinic.org

Dermatologic Effects: While less common, dermatologic reactions to timolol have been reported. These can include skin rashes and, in rare instances, exacerbation of psoriasis. drugs.com Research has also explored the use of topical timolol in treating certain skin conditions, such as glucocorticoid-induced skin telangiectasia, with some studies suggesting a potential therapeutic benefit. researchgate.netspandidos-publications.com

The following table lists some of the other systemic manifestations of timolol maleate:

SystemManifestation
CardiovascularBradycardia, Hypotension, Arrhythmia, Heart Block
EndocrineMasking of Hypoglycemia Symptoms, Masking of Hyperthyroidism Symptoms
DermatologicSkin Rash, Exacerbation of Psoriasis

General Adverse Event Reporting and Analysis

Although applied topically to the eye, timolol maleate is absorbed into the systemic circulation through the conjunctival epithelium, nasal mucosa, and gastrointestinal tract, potentially causing systemic adverse drug reactions (ADRs). tandfonline.comaoa.org Research and analysis of reported adverse events have provided significant insights into the systemic risks associated with this compound.

A review of 547 adverse reaction reports submitted to the National Registry for Drug-induced Ocular Side Effects over an eleven-month period found that approximately half of the reports concerned systemic reactions. nih.gov These reactions affected multiple organ systems, highlighting the broad pharmacological impact of systemically absorbed timolol. nih.gov

Key Findings from Adverse Event Reports:

Cardiovascular Effects: Reports frequently cite bradycardia (slow heart rate), hypotension, cardiac arrhythmias, and the exacerbation of congestive heart failure. tandfonline.comnih.gov In some instances, these events have been severe, leading to syncope and hospitalization. tandfonline.com

Pulmonary Effects: Severe respiratory reactions, including bronchospasm, have been reported, particularly in patients with a history of asthma or chronic obstructive pulmonary disease (COPD). rxlist.comdrugs.comnih.gov

Central Nervous System (CNS) Effects: CNS-related adverse events are also prominent in reporting databases. These include depression, confusion, anxiety, dizziness, and headache. nih.govdrugbank.com

Metabolic Influence: The metabolism of timolol is primarily handled by the cytochrome P450 enzyme CYP2D6. tandfonline.comaoa.org Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant interindividual differences in metabolic capacity. tandfonline.comnih.gov Individuals who are "poor metabolizers" due to their genetic makeup are at a higher risk of increased systemic timolol exposure and, consequently, may experience more severe ADRs. tandfonline.comnih.gov A case report detailed a 71-year-old woman, a CYP2D6 poor metabolizer, who suffered from severe bradycardia, hypotension, and syncope after using ophthalmic timolol. tandfonline.com

The table below summarizes the systemic adverse reactions reported from various sources.

System AffectedReported Adverse EventsSource Index
CardiovascularBradycardia, hypotension, arrhythmia, syncope, worsening of cardiac failure, chest pain. rxlist.comtandfonline.comnih.govbuzzrx.com
RespiratoryBronchospasm, dyspnea (shortness of breath), bronchial obstruction. rxlist.comnih.govdrugbank.com
Central Nervous System (CNS)Dizziness, headache, depression, confusion, anxiety, hallucinations, fatigue. nih.govdrugbank.comwikipedia.org
Other Systemic EffectsGastrointestinal pain, hypoglycemia in diabetic patients, decreased libido, skin rashes. rxlist.comdrugs.comfda.gov

Analysis indicates that the plasma concentration of ophthalmic timolol correlates with changes in heart rate, especially during exercise. aoa.orgnih.gov This underscores the direct relationship between systemic absorption and physiological response.

Overdosing Mechanisms and Consequences

Overdosing on timolol maleate, whether inadvertent or intentional, can lead to significant systemic toxicity, with effects similar to those seen with high doses of systemic beta-adrenergic blocking agents. rxlist.comdrugs.comfda.gov

The primary mechanism of overdose from ophthalmic use is often inadvertent. nih.gov This can occur when patients, particularly the elderly or those with impaired vision, administer more drops than prescribed. nih.gov Each drop contains a specific amount of the drug, and excess application leads to greater absorption into the systemic circulation.

Consequences of Overdosing:

Reports of inadvertent overdosage with timolol maleate ophthalmic solution have resulted in pronounced systemic effects. rxlist.comdrugs.com The consequences are a direct extension of its beta-blocking activity.

Severe Cardiovascular Events: The most critical consequences of an overdose involve the cardiovascular system. These include severe bradycardia, second and third-degree atrioventricular block, and potentially cardiac arrest. rxlist.comdrugs.comdrugbank.com One notable case involved a 30-year-old woman who ingested 650 mg of timolol maleate tablets and subsequently developed a second and third-degree heart block. rxlist.comdrugs.comfda.gov

Respiratory Distress: Bronchospasm is a major risk, especially in susceptible individuals, and can lead to acute respiratory distress. rxlist.comdrugbank.com

Central Nervous System Depression: Symptoms can range from dizziness and headache to more severe effects like confusion and reversible mental depression that can progress to catatonia. rxlist.comdrugs.comdrugbank.com

Hypoglycemia: Beta-blockade can mask the signs and symptoms of low blood sugar, which is a significant risk in patients with diabetes. fda.gov

The table below outlines the reported consequences of timolol maleate overdose.

System/SymptomReported Consequences of OverdoseSource Index
CardiovascularSevere bradycardia, second and third-degree heart block, hypotension, cardiac arrest. rxlist.comdrugs.comdrugbank.comfda.gov
RespiratoryBronchospasm, shortness of breath. rxlist.comdrugbank.comfda.gov
Central Nervous SystemDizziness, headache, confusion. rxlist.comdrugbank.comfda.gov

An elderly patient was admitted to the ICU requiring mechanical ventilation and a temporary transvenous pacemaker due to side effects from ophthalmic timolol, which included bradyarrhythmia, hypoglycemia, and confusion. nih.govresearchgate.net These cases demonstrate that even topical application can lead to life-threatening systemic effects if an overdose occurs or if the patient has underlying risk factors. nih.govresearchgate.net

Drug Interaction Research and Clinical Implications

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the direct effects of co-administered drugs on the body. For timolol (B1209231), these primarily concern cardiovascular and metabolic pathways.

The concurrent administration of ophthalmic timolol and systemic beta-blockers (e.g., atenolol, propranolol) can lead to additive pharmacological effects. nih.govoptometrytimes.com Although ophthalmic timolol is administered topically, it undergoes systemic absorption, reaching the bloodstream and exerting effects on beta-adrenergic receptors throughout the body. nih.govnih.gov This systemic exposure is significant, with one dose of 0.5% timolol solution in each eye being comparable to a 10 mg oral dose. nih.gov

When combined with an oral beta-blocker, the additional systemic beta-blockade from ophthalmic timolol can potentiate effects such as decreased heart rate (bradycardia) and reduced blood pressure. optometrytimes.comyoutube.com Clinical observation is recommended for patients on concurrent therapy to monitor for potential additive effects on both intraocular pressure and systemic parameters. nih.gov While there isn't an absolute contraindication, awareness and monitoring are advised, especially in elderly patients who may be more susceptible to the effects of beta-blockade. nih.govuspharmacist.com

Table 1: Summary of Interaction with Systemic Beta-Blockers
Interacting Drug ClassPharmacodynamic EffectClinical Implication
Systemic Beta-Blockers (e.g., Atenolol, Propranolol)Additive beta-adrenergic blockade.Potentiated systemic effects, including bradycardia and hypotension. Requires patient monitoring. optometrytimes.comnih.gov

The co-administration of timolol with catecholamine-depleting drugs, such as reserpine (B192253), warrants close observation. nih.govdrugbank.com Reserpine acts by depleting stores of catecholamines, like norepinephrine, from peripheral sympathetic nerve endings. drugbank.com This disruption of neurotransmitter storage leads to a reduction in sympathetic tone. drugbank.com

Because beta-blockers like timolol also reduce sympathetic activity, their concurrent use with reserpine can result in an additive effect. nih.govmedcentral.com This may lead to an increased incidence of hypotension and/or marked bradycardia. medcentral.comnih.gov The potential for these effects can result in clinical symptoms such as vertigo, syncope, or postural hypotension. nih.govnih.gov

Caution is advised when timolol is used concurrently with oral or intravenous calcium channel blockers or digoxin (B3395198) due to the potential for additive effects on the cardiovascular system. nih.gov

Calcium Channel Blockers: Co-administration with calcium antagonists can lead to atrioventricular (AV) conduction disturbances, left ventricular failure, and hypotension. nih.gov The risk is particularly pronounced with non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem, which, like beta-blockers, slow heart rate and AV conduction. youtube.com This combination can significantly increase the risk of bradycardia and AV block. nih.govyoutube.com In patients with impaired cardiac function, this combination should be avoided. nih.gov Studies and case reports have highlighted that co-dispensing of ophthalmic timolol and verapamil is common and can exacerbate bradycardia. nih.govuspharmacist.com

Digoxin: The concomitant use of beta-blockers with digitalis glycosides, like digoxin, may have additive effects in prolonging AV conduction time, increasing the risk of bradycardia. nih.govdrugs.com Digoxin slows the heart rate by stimulating the parasympathetic nervous system. drugbank.com When combined with the heart rate-lowering effects of timolol, this can lead to clinically significant bradycardia. drugs.comdrugs.com Monitoring of heart rate and serum digitalis levels is often recommended when these agents are used together. drugs.com

Table 2: Summary of Interactions with Calcium Channel Blockers and Digoxin
Interacting DrugPharmacodynamic EffectClinical Implication
Calcium Channel Blockers (e.g., Verapamil, Diltiazem)Additive effects on slowing heart rate and atrioventricular (AV) conduction. youtube.comnih.govIncreased risk of bradycardia, AV block, and hypotension. nih.govnih.gov Avoid in patients with impaired cardiac function. nih.gov
DigoxinAdditive effect in prolonging AV conduction time. nih.govdrugs.comIncreased risk of bradycardia. drugs.com Monitoring is advised. drugs.com

The interaction between timolol and nonsteroidal anti-inflammatory drugs (NSAIDs) has been reported, primarily concerning the blunting of the antihypertensive effect of systemic beta-blockers. nih.gov The proposed mechanism involves the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which can lead to sodium and water retention and a subsequent increase in blood pressure. nih.gov

In the context of ophthalmic use, the interaction is less clear. While some research suggests that adding a topical NSAID to a prostaglandin analogue (another class of glaucoma medication) could potentially increase intraocular pressure (IOP), other studies have reported an enhanced IOP-lowering effect. nih.govplos.org The latter effect is hypothesized to result from NSAIDs inhibiting endogenous prostaglandin production, which may lead to an up-regulation of prostanoid receptors, making them more sensitive to the administered medication. nih.gov

The interaction between timolol and epinephrine (B1671497) is complex, involving both antagonistic and synergistic effects.

Ocular Hypotensive Effect: Clinical studies have shown that pretreatment with timolol can significantly reduce the IOP-lowering effect of epinephrine. nih.gov One study noted that timolol pretreatment reduced epinephrine's hypotensive effect from 15.3% to 4.6%. nih.gov However, some long-term studies suggest a partially additive effect on IOP reduction when the two drugs are used concurrently. miami.edu

Mydriatic Effect: Conversely, timolol appears to enhance the mydriatic (pupil-dilating) effect of epinephrine. nih.gov This is because timolol blocks the beta-adrenergic receptors on the ciliary body and iris sphincter muscle, leaving the alpha-adrenergic receptors on the iris dilator muscle unopposed to the action of epinephrine. nih.gov

Systemic Pressor Response: A significant clinical implication of this interaction is the risk of a hypertensive crisis and reflex bradycardia. drugs.comdrugs.commedscape.com Timolol, as a non-selective beta-blocker, blocks beta-2 adrenergic receptors in the peripheral vasculature, which are responsible for vasodilation. drugs.com When epinephrine is administered, its alpha-adrenergic vasoconstrictor effect is unopposed, leading to a sharp increase in blood pressure. drugs.com

Beta-adrenergic blocking agents like timolol can have significant interactions with hypoglycemic agents (e.g., insulin, oral antidiabetics). The primary concern is that beta-blockers can mask the adrenergic warning symptoms of acute hypoglycemia. clevelandclinic.orgnews-medical.net Symptoms such as tremors, palpitations, and anxiety, which are mediated by epinephrine release in response to low blood sugar, may be blunted or absent in a patient taking timolol. clevelandclinic.orgnews-medical.net

This masking of symptoms can prevent a diabetic patient from recognizing an oncoming hypoglycemic episode, potentially delaying treatment. nih.gov Case reports have described diabetic patients on ophthalmic timolol experiencing altered hypoglycemic reactions, characterized by changes in mental status and seizures, instead of the usual symptoms of sweating and uneasiness. nih.govcapes.gov.br Furthermore, non-selective beta-blockers may potentiate insulin-induced hypoglycemia and delay the recovery of normal blood glucose levels by inhibiting catecholamine-mediated glycogenolysis. drugs.com Therefore, patients with diabetes using timolol should be counseled on this risk and the importance of frequent blood glucose monitoring. clevelandclinic.org

Table 3: Summary of Interaction with Hypoglycemic Agents
Interacting Drug ClassPharmacodynamic EffectClinical Implication
Hypoglycemic Agents (e.g., Insulin)Masking of adrenergic symptoms of hypoglycemia (e.g., tremor, palpitations). clevelandclinic.orgnews-medical.net Potential to delay blood glucose recovery. drugs.comIncreased risk of severe or unrecognized hypoglycemia. nih.govnih.gov Requires frequent blood glucose monitoring. clevelandclinic.org

Pharmacokinetic Interactions

The systemic absorption of topically applied timolol maleate (B1232345) means that its metabolic pathway, primarily through the hepatic cytochrome P450 enzyme system, is a critical area for potential drug-drug interactions. nih.gov The primary enzyme responsible for timolol metabolism is CYP2D6, with a minor contribution from CYP2C19. nih.govdrugbank.comresearchgate.net Consequently, co-administration of drugs that inhibit these enzymes can significantly alter timolol's plasma concentration and systemic effects.

Interactions Involving CYP2D6 Inhibitors (e.g., Quinidine (B1679956), SSRIs)

Potent inhibitors of the CYP2D6 isoenzyme can substantially impede the metabolism of timolol, leading to elevated plasma concentrations and potentiated systemic beta-blockade, such as decreased heart rate. drugs.comnih.gov

Quinidine: Quinidine, a well-known potent inhibitor of CYP2D6, has been shown to significantly affect timolol's pharmacokinetics and pharmacodynamics. researchgate.netmedscape.com A clinical study involving extensive metabolizers (EMs) and poor metabolizers (PMs) of debrisoquin (a probe for CYP2D6 activity) demonstrated this interaction. In EMs, the co-administration of oral quinidine with timolol eye drops led to a significant increase in plasma timolol concentration and a further reduction in exercise-induced heart rate, effectively converting the EM phenotype to a PM phenotype regarding timolol's effects. nih.gov

Table 1: Effect of Quinidine on Timolol in Extensive Metabolizers (EMs)

Parameter Timolol Alone Timolol + Quinidine Significance (P-value)
Plasma Timolol Concentration Lower Increased P = .04 nih.gov
Exercise Heart Rate Reduced Further Reduced P = .02 nih.gov

Data sourced from a single-blind randomized crossover comparison study. nih.gov


Selective Serotonin Reuptake Inhibitors (SSRIs): Several SSRIs are known inhibitors of CYP2D6 and can interact with timolol. medscape.comdrugs.com The potency of this inhibition varies among different SSRIs. nih.gov In vitro studies using human liver microsomes have demonstrated that fluoxetine (B1211875) and paroxetine (B1678475) are particularly potent inhibitors of timolol metabolism. researchgate.netnih.gov Sertraline (B1200038), citalopram (B1669093), and fluvoxamine (B1237835) also inhibit the metabolism of timolol, but to a lesser degree. nih.gov

The clinical implication of this interaction is an increased risk of systemic beta-blockade. drugs.comdrugs.com Case reports have described patients stabilized on beta-blocker therapy who developed significant bradycardia and hypotension after the addition of an SSRI. drugs.com A study investigating the co-administration of paroxetine with ophthalmic timolol found that paroxetine markedly increased the plasma concentrations of timolol, leading to a more pronounced effect on heart rate. nih.gov

Table 2: Inhibitory Effects of SSRIs on Timolol Metabolism (In Vitro)

SSRI IC₅₀ in Microsomes (µM) IC₅₀ in Hepatocytes (µM)
Paroxetine 2.0 nih.gov 0.5 nih.gov
Fluoxetine 1.4 nih.gov 0.7 nih.gov
Fluvoxamine 20 nih.gov 5.9 nih.gov
Sertraline 3.5 nih.gov Not Reported
Citalopram 21 nih.gov Not Reported

IC₅₀ represents the concentration of an inhibitor where the response (or binding) is reduced by half, indicating the inhibitor's potency. nih.gov


Other Metabolism-Related Interactions (e.g., Acetaminophen (B1664979), Acetazolamide)

Acetaminophen: The interaction between timolol and acetaminophen is primarily related to excretion. Some evidence suggests that acetaminophen may decrease the rate of timolol excretion, which could lead to higher serum levels of timolol. drugbank.com However, other sources report no significant interactions found between the two compounds. drugs.com

Acetazolamide (B1664987): Pharmacokinetic data suggests that acetazolamide may increase the excretion rate of timolol, which could theoretically result in lower serum levels and potentially reduced efficacy. drugbank.comdrugbank.com However, this pharmacokinetic interaction does not appear to translate to diminished therapeutic effect when the drugs are used concurrently for glaucoma. Clinical studies have shown that the combined administration of oral acetazolamide and topical timolol produces an additive effect in lowering intraocular pressure. nih.govnih.gov One study found that while the two drugs together were more effective than either alone, the effect was not fully additive. nih.gov This suggests that the clinical pharmacodynamic synergy in reducing intraocular pressure is of greater significance than the potential pharmacokinetic interaction related to excretion.

Clinical Relevance of Drug Interactions in Patient Management

The potential for drug interactions with timolol, particularly ophthalmic timolol, carries significant clinical relevance due to the risk of systemic side effects. nih.gov Although applied locally to the eye, timolol is systemically absorbed and can lead to unintended cardiovascular and respiratory effects. nih.govdrugs.com

The most critical interactions are with potent CYP2D6 inhibitors like quinidine, paroxetine, and fluoxetine. drugs.comnih.govresearchgate.net Co-administration can elevate timolol plasma levels, increasing the risk of significant bradycardia, hypotension, and other effects of systemic beta-blockade. nih.govdrugs.comnih.gov This is especially crucial in individuals who are genetically poor metabolizers of CYP2D6, as they already have a higher predisposition to elevated timolol concentrations and adverse effects. nih.govaoa.org

Therefore, in patient management, a thorough review of a patient's concurrent medications is essential before initiating timolol therapy. youtube.com For patients taking potent CYP2D6 inhibitors, the following should be considered:

Monitoring of cardiac function, including heart rate and blood pressure, particularly after initiating or changing the dose of the interacting drug. drugs.comdrugs.com

Considering alternative medications that are not potent CYP2D6 inhibitors. For instance, sertraline and citalopram are weaker inhibitors and may pose a lower risk of a significant pharmacokinetic interaction. nih.govwileymicrositebuilder.com

In contrast, the interaction with acetazolamide is clinically favorable for glaucoma management, where its additive pressure-lowering effect is utilized. nih.gov This highlights that not all drug interactions are detrimental; some can be harnessed for therapeutic benefit.

Awareness and understanding of these pharmacokinetic interactions are paramount for clinicians to optimize therapy, minimize risks, and ensure patient safety. nih.govdrugs.com

Development and Evaluation of Advanced Drug Delivery Systems

Ocular Drug Delivery Challenges and Innovation Rationale

The development of advanced drug delivery systems for timolol (B1209231) maleate (B1232345) is driven by the significant challenges associated with conventional topical administration, such as eye drops. These challenges limit the therapeutic efficacy of the drug and can impact patient outcomes.

Addressing Low Corneal Permeability and Bioavailability

A primary challenge in ocular drug delivery is the poor bioavailability of topically applied medications, which is often less than 1-5%. tandfonline.comtandfonline.comresearchgate.net This is largely due to the eye's natural protective mechanisms and the structure of the cornea. Pre-corneal loss factors, including rapid tear turnover, blinking, and drainage into the nasolacrimal duct, significantly reduce the amount of drug that remains in contact with the ocular surface. tandfonline.comresearchgate.net

Furthermore, the cornea itself acts as a formidable barrier to drug penetration. nih.gov The corneal epithelium is relatively impermeable, which hinders the passage of many drug molecules, including timolol maleate, into the anterior chamber where it needs to act. tandfonline.comtandfonline.com The inherent properties of the drug, combined with these physiological barriers, lead to low corneal permeability and consequently, suboptimal bioavailability at the target site. researchgate.netnih.gov To achieve a therapeutic effect, conventional eye drops often contain high concentrations of the drug, which can contribute to both local and systemic side effects. tandfonline.com The prodrug approach, which involves modifying the drug's chemical structure to enhance its lipophilicity and corneal penetration, is one strategy that has been explored to overcome these bioavailability issues. nih.gov

Sustained Release and Reduced Dosing Frequency Objectives

Conventional timolol maleate eye drops require frequent administration, often once or twice daily, to maintain a therapeutic level of the drug in the eye. tandfonline.comnih.gov This frequent dosing schedule can be inconvenient for patients and may lead to poor adherence to the treatment regimen, which is a major obstacle in glaucoma management. nih.gov

Therefore, a key objective in developing advanced delivery systems is to achieve sustained release of timolol maleate. ijpcbs.com By creating formulations that release the drug over an extended period, the dosing frequency can be significantly reduced. nih.govijpcbs.com Researchers have investigated various platforms to achieve this, including:

Microspheres: Biodegradable microspheres, such as those made from a blend of PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid), have been shown to deliver timolol maleate continuously for over 100 days after a single subconjunctival injection. tandfonline.comresearchgate.net One study demonstrated measurable timolol levels in the aqueous humor for up to 90 days post-injection in rabbits. nih.gov

In Situ Gels: These systems are instilled as a liquid and transform into a gel upon contact with the eye's physiological conditions (e.g., temperature and pH). tandfonline.comtandfonline.com This transition increases the formulation's viscosity, prolonging its residence time on the ocular surface and allowing for sustained drug release. tandfonline.com Formulations combining Pluronic F-127 (a thermosensitive polymer) with chitosan (B1678972) (a pH-sensitive polymer) have been developed for this purpose. tandfonline.comtandfonline.com

Ocular Inserts: These are solid or semisolid preparations placed in the eye's cul-de-sac that release the drug at a controlled rate over a long period. tandfonline.comjppres.com Ocuserts based on cross-linked gelatin have been formulated to provide sustained release of timolol maleate. jppres.com

The ultimate goal of these innovations is to improve therapeutic outcomes by ensuring a more consistent drug concentration at the target site and enhancing patient convenience. jppres.com

Minimizing Systemic Absorption from Ocular Administration

Although administered topically to the eye, a significant portion of timolol maleate can be absorbed into the systemic circulation. tandfonline.comnih.govaoa.org This absorption occurs primarily through the conjunctiva and the nasal mucosa after the drug drains through the nasolacrimal duct. tandfonline.com Systemic absorption of this non-selective beta-blocker can lead to undesirable side effects, particularly cardiovascular effects like bradycardia (a decrease in heart rate). tandfonline.comnih.govaoa.org

Minimizing this systemic exposure is a critical goal in the formulation of new delivery systems. tandfonline.com Gel-based formulations have been developed specifically to reduce systemic absorption compared to conventional aqueous solutions. nih.govaoa.org By increasing the viscosity and residence time in the eye, these formulations can enhance local absorption through the cornea while reducing the amount of drug that drains away to be absorbed systemically. tandfonline.com Studies have shown that plasma concentrations of timolol are significantly lower with gel formulations and techniques like nasolacrimal occlusion (NLO) compared to standard eye drops without intervention. nih.govresearchgate.net This reduction in systemic drug levels correlates with a diminished impact on heart rate, especially during exercise. nih.gov

Novel Formulations and Delivery Technologies

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems have emerged as a promising strategy for ocular drug delivery. nih.gov These systems utilize carriers in the nanometer size range (typically 10-1000 nm) to encapsulate drugs like timolol maleate. tandfonline.com The small size of nanoparticles can facilitate passage through ocular barriers, while the use of specific polymers can enhance mucoadhesion, increasing the drug's residence time on the eye's surface. nih.govhamdard.edu.pk

Various polymers, particularly natural, biodegradable, and biocompatible ones, have been used to create nanoparticles for timolol maleate delivery:

Chitosan: This cationic polymer is widely used for its mucoadhesive properties. tandfonline.com Chitosan nanoparticles have been developed to prolong the delivery of timolol maleate and improve its release. nih.gov An optimized formulation showed a particle size of 190.9 nm and released 49.11% of the encapsulated drug over 12 hours. nih.gov

Gelatin: Gelatin nanoparticles are another biocompatible option explored for delivering timolol maleate, showing potential for high efficiency and stability. hamdard.edu.pkresearchgate.net

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and non-toxic polymer that has been used to fabricate nanoparticles and microspheres for the sustained release of timolol maleate. tandfonline.comresearchgate.net

These nanoparticle systems can protect the drug from degradation, control its release, and improve its penetration into the eye, thereby enhancing its therapeutic effect. nih.govhamdard.edu.pk

Table 1: Research Findings on Nanoparticle-Based Delivery Systems for Timolol Maleate

Delivery System Polymer Used Key Findings Reference
Nanoparticles Chitosan Particle size of 190.9 nm; 49.11% drug release in 12 hours; improved drug release. nih.gov
Nanoparticles Polyacrylic Acid Average size of ~50 nm; demonstrated slow drug release over several hours. tandfonline.com
Microspheres PLGA / PLA Blend Delivered timolol continually for over 107 days in vitro. researchgate.net
Microspheres PLGA / PLA Blend Achieved measurable timolol in aqueous humor for up to 90 days in vivo (rabbits). nih.gov
Polyacrylic Acid Nanoparticles

Polyacrylic acid (PAA) is a biocompatible and biodegradable polymer that has been investigated for its use in controlled drug delivery systems. bohrium.comnih.gov Its properties make it a suitable candidate for developing advanced formulations for timolol maleate.

Research has demonstrated the successful synthesis of polyacrylic acid nanoparticles for timolol maleate delivery. In one study, PAA nanoparticles with an average size of approximately 50 nm were created using a reverse microemulsion polymerization process. tandfonline.com Timolol maleate was loaded into these nanoparticles, and when dispersed in a buffer solution, the drug was released slowly over several hours. tandfonline.com

In addition to nanoparticles, hydrogels based on copolymers of poloxamer and poly(acrylic acid) have also been developed. bohrium.comnih.govplos.org These smart hydrogel systems can be pH-sensitive, swelling more and releasing the drug at a higher rate in the neutral pH of the eye (pH 7.4) compared to an acidic environment (pH 1.2). plos.org This pH-responsive behavior allows for controlled drug release at the target site. bohrium.complos.org The Food and Drug Administration (FDA) has approved both Pluronic F127 (a poloxamer) and poly(acrylic acid) as medicinal ingredients, highlighting their safety profile for use in drug delivery applications. nih.gov

Chitosan Nanoparticles and Hyaluronic Acid Coating

Chitosan, a biocompatible and biodegradable polycationic polymer, is a promising material for ocular drug delivery due to its mucoadhesive properties, which prolong the contact time of the formulation with the ocular surface. nih.govmdpi.com When formulated as nanoparticles, chitosan can encapsulate drugs like timolol maleate, offering a sustained release profile. techconnect.orgresearchgate.net

The addition of a hyaluronic acid (HA) coating to chitosan nanoparticles further enhances their therapeutic potential. nih.gov HA, a naturally occurring polysaccharide in the eye, can improve the mucoadhesiveness and retention time of the nanoparticles. nih.govmdpi.com Studies have shown that HA-modified chitosan nanoparticles loaded with timolol maleate and dorzolamide (B1670892) hydrochloride significantly reduce intraocular pressure (IOP) compared to a simple drug solution. nih.gov This enhancement is attributed to the synergistic mucoadhesive effects of both chitosan and hyaluronic acid. nih.gov Research has also explored galactosylated chitosan nanoparticles for delivering timolol maleate, which demonstrated enhanced penetration and retention, leading to a more significant and prolonged reduction in IOP compared to conventional eye drops. researchgate.net

Table 1: Characteristics of Chitosan-Based Nanoparticles for Timolol Maleate Delivery

Formulation Key Features Particle Size (nm) Entrapment Efficiency (%) Research Finding
Timolol Maleate-Loaded Chitosan Nanoparticles Ionic gelation method with sodium tripolyphosphate 190.9 75.34 Showed improved and sustained drug release for ocular treatment. researchgate.net
Galactosylated Chitosan Nanoparticles Optimized using Box-Behnken statistical design 213.3 ± 6.83 38.58 ± 1.31 Provided a longer duration of action and greater efficacy in reducing IOP compared to marketed eye drops. researchgate.net
Hyaluronic Acid-Modified Chitosan Nanoparticles Co-loaded with dorzolamide hydrochloride Not Specified Not Specified Demonstrated enhanced mucoadhesiveness and a more significant reduction in IOP compared to plain drug solution. nih.gov

Liposomal Formulations

Liposomes, vesicular structures composed of lipid bilayers, are effective carriers for both hydrophilic and lipophilic drugs. For timolol maleate, liposomal formulations have been developed to enhance drug permeability and prolong its residence time in the eye. nih.govnih.gov These formulations can improve the therapeutic response and potentially reduce the dosing frequency. rjptonline.org

One approach involves incorporating timolol maleate into liposomes using the thin-film hydration method. rjptonline.org These liposomes can then be dispersed within a gel base, such as carbopol 940, to create a liposomal gel. rjptonline.org This combination leverages the controlled release properties of liposomes and the mucoadhesive nature of the gel to extend the drug's contact time with the cornea. rjptonline.org Research has shown that such formulations can achieve high entrapment efficiency and possess a uniform particle size distribution, indicating good stability. rjptonline.org Cationic liposomes have also been investigated as carriers for a combination of timolol maleate and brimonidine (B1667796) tartrate, demonstrating significant potential for targeted and controlled drug delivery in glaucoma treatment. nih.gov

Table 2: Properties of Timolol Maleate Liposomal Formulations

Formulation Type Preparation Method Key Characteristics Reported Outcomes
Liposomal Gel Thin-film hydration with Tween-80 stabilization Particle Size: 340.8 nm, Zeta Potential: -29.0 mV, Encapsulation Efficiency: 57.47% Aims to enhance drug permeation and prolong ocular residence time. rjptonline.org
Cationic Liposomes Thin layer hydration (with Brimonidine Tartrate) Optimized formulation selected from eight initial preparations Showed significant reduction in intraocular pressure in animal models. nih.gov
Liposomal-Hydrogel Ammonium (B1175870) sulfate (B86663) gradient-pH regulation Entrapment Efficiency: up to 94%, Particle Size: 187 nm Displayed prolonged therapeutic effect and significantly lowered IOP compared to eye drops. nih.gov

Niosomes and Proniosomal Gels

Niosomes are non-ionic surfactant-based vesicles that offer an alternative to liposomes, with advantages such as higher stability and lower cost. researchgate.net They are capable of encapsulating both hydrophilic and lipophilic drugs. researchgate.net For timolol maleate, niosomal formulations have been developed using the film hydration method with various non-ionic surfactants like Span and Tween series, along with cholesterol. research-nexus.netresearchgate.net

Proniosomal gels are a further advancement, where a dry formulation of surfactant-coated carrier particles is hydrated to form niosomes in situ. jpionline.orgneuroquantology.com This approach improves the stability of the formulation during storage. researchgate.net Timolol maleate-loaded proniosomal gels have been created using a coacervation phase separation technique. jpionline.org These systems aim to enhance the mucoadhesive properties and provide sustained release of the drug. jpionline.org Studies have demonstrated that certain surfactant combinations, such as those including Span 60, can lead to high entrapment efficiencies. research-nexus.netjpionline.org When incorporated into a gel, these niosomal formulations exhibit a slow and prolonged drug release. research-nexus.netresearchgate.net

Table 3: Research Findings on Timolol Maleate Niosomal and Proniosomal Formulations

Formulation Surfactants/Components Used Entrapment Efficiency (%) Key Finding
Niosomal Gel Span 60 and Tween 40 94.6 and 98.8 Formulations with 3% Sodium Carboxymethyl Cellulose showed slow, prolonged release and higher relative bioavailability than a commercial product. research-nexus.netresearchgate.net
Proniosomal Gel Cholesterol, Lecithin, Span 60, Brij 72, Tween 80 Up to 95.44 The use of Span 60 resulted in increased entrapment efficiency due to its longer alkyl chain. jpionline.org

Ocular Inserts and Films

Ocular inserts and films represent a significant step towards achieving continuous and controlled drug delivery to the eye. globalresearchonline.netresearchgate.net These solid or semi-solid devices are placed in the cul-de-sac of the eye, where they release the drug over an extended period. rjptonline.org This approach can improve bioavailability and patient compliance by reducing the frequency of administration. jocpr.com

Polymeric Matrices

A variety of polymers have been utilized to fabricate ocular inserts for timolol maleate, including both hydrophilic and hydrophobic types. The choice of polymer significantly influences the drug release characteristics. longdom.org

Commonly used polymers include:

Sodium Alginate: A natural, hydrophilic polymer used to create flexible and biodegradable ocular inserts. jocpr.com

Ethyl Cellulose: A hydrophobic polymer often used in combination with hydrophilic polymers to modulate drug release. longdom.orgresearchgate.net

Methyl Cellulose (MC): A hydrophilic polymer that can be used alone or in combination with other polymers like Eudragit RL100 to retard drug release. longdom.orgresearchgate.net

Hydroxypropyl Cellulose (HPC): Another hydrophilic polymer used in the formulation of ocular inserts. longdom.orgresearchgate.net

Eudragit (RL100 and RS100): These are copolymers with hydrophobic properties that can sustain drug release. rjptonline.orglongdom.orgresearchgate.net

Polyvinylpyrrolidone (PVP): A hydrophilic polymer used in developing ocular films. researchgate.net

These polymers are typically used in a solvent casting method to create the inserts. rjptonline.orgjocpr.com

Controlled Release Kinetics from Inserts

The release of timolol maleate from these inserts is governed by the properties of the polymeric matrix. For instance, inserts made from hydrophilic polymers like sodium alginate can provide sustained release over several hours. jocpr.com Studies have shown that the release often follows first-order kinetics. jocpr.com

The combination of different polymers allows for fine-tuning of the release profile. For example, incorporating a hydrophobic polymer like Eudragit RL100 into a hydrophilic matrix of methylcellulose (B11928114) can slow down the release of timolol maleate. longdom.org The release kinetics from such systems often follow a diffusion-controlled mechanism. researchgate.net Some formulations have been shown to follow the Korsmeyer-Peppas model, indicating a complex release mechanism. rjptonline.org A co-delivery implant made from polycaprolactone (B3415563) (PCL) thin films has demonstrated zero-order release kinetics for both timolol and brimonidine. nih.gov

Table 4: Characteristics of Polymeric Ocular Inserts for Timolol Maleate

Polymer(s) Used Preparation Method Key Evaluation Parameters Release Profile
Sodium Alginate Solvent Casting pH, weight variation, thickness, folding endurance, drug content, moisture absorption/loss 95% release at 10 hours, following first-order kinetics. jocpr.com
Methyl Cellulose, Hydroxypropyl Cellulose, Eudragit RL100, Eudragit RS100, Ethyl Cellulose, Polyvinylpyrrolidone Solvent Casting Mechanical properties, physico-chemical properties, drug entrapment efficiency (94-98%) Release followed a diffusion mechanism. researchgate.net
Eudragit RL 100 (10%) Solvent Casting Thickness, weight, surface pH, folding endurance, moisture absorption/loss, drug content Sustained release with 95.33% released after 8 hours, following the Korsmeyer-Peppas model. rjptonline.org
Polycaprolactone (PCL) Thin-Film Not Specified In vitro release kinetics Zero-order release of timolol at 1.75 µg/day. nih.gov

In Situ Gelling Systems

In situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye. researchgate.netijpbs.net This transition can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid. ijpbs.net These systems are advantageous as they can be administered as eye drops but form a gel that prolongs the residence time of the drug on the ocular surface, thereby enhancing bioavailability. nih.govnih.gov

For timolol maleate, various in situ gelling systems have been developed. pH-triggered systems often use polymers like polyacrylic acid (Carbopol), which transitions from a solution to a gel as the pH increases from the formulation's acidic pH to the neutral pH of tears. ijpbs.net Thermosensitive systems may employ poloxamers, which are liquid at room temperature and gel at physiological eye temperature. nih.gov The inclusion of mucoadhesive polymers like chitosan or carboxymethylcellulose can further enhance the formulation's retention time and drug penetration. nih.govnih.gov Studies have shown that these gelling systems can provide sustained release of timolol maleate for an extended period. ijpbs.netijpsonline.com

Table 5: Research on Timolol Maleate In Situ Gelling Systems

Gelling Mechanism Polymers Used Key Findings
pH-Triggered Polyacrylic acid and Hypromellose The developed formulation was non-irritant, stable, and provided sustained drug release over a long period. ijpbs.net
Thermosensitive and Mucoadhesive Poloxamer 338, Poloxamer 188, Chitosan, Carboxymethylcellulose The chitosan-containing gel showed better mechanical properties and higher corneal penetration of timolol maleate compared to a standard solution. nih.gov
Ion-Activated Cation-exchange resin The homemade gel demonstrated prolonged residence time and a better sustained intraocular pressure reduction compared to commercial eye drops. ijpsonline.com
pH-Triggered Chitosan and Hydroxypropyl methylcellulose (HPMC) The formulation showed enhanced ocular retention in animal studies. nih.gov

Cubosomes (Liquid Crystalline Nanoparticles)

Cubosomes, which are liquid crystalline nanoparticles, have emerged as a promising drug delivery system for Timolol maleate to address challenges such as low corneal permeability and bioavailability. nih.gov These advanced carriers are typically formed from lipids like glycerol (B35011) monooleate and stabilized by polymers such as poloxamer 407, often prepared using high-pressure homogenization. nih.gov

Structurally, Timolol maleate-loaded cubosomes appear as spherical nanoparticles. nih.gov Research has detailed their physicochemical properties, revealing average particle sizes around 142 nm and a negative zeta potential of approximately -6.27 mV. nih.gov These particles exhibit a high encapsulation efficiency for Timolol maleate, often exceeding 85%. nih.gov Advanced analysis using polarized light microscopy and small-angle X-ray scattering (SAXS) has confirmed that these cubosomes possess a cubic liquid crystalline D-type (Pn3m) structure. nih.gov This specific internal structure is credited with providing good physicochemical stability and contributing to the high drug encapsulation efficiency. nih.gov

The unique bicontinuous cubic liquid crystalline structure of cubosomes offers advantages like bioadhesion and the ability to load both hydrophilic and hydrophobic molecules. nih.govnih.gov By incorporating Timolol maleate into a cubosomal gel (cubogel), the system can enhance mucoadhesive properties and provide sustained release behavior. researchgate.net This dual mechanism aims to prolong the contact time of the formulation in the eye's cul-de-sac region while the cubosome structure itself facilitates increased corneal permeability. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Timolol Maleate Cubosomes

Property Finding Source
Preparation Method High-pressure homogenization nih.gov
Composition Glycerol monooleate and Poloxamer 407 nih.gov
Appearance Spherical nanoparticles nih.gov
Average Particle Size 142 nm nih.gov
Zeta Potential -6.27 mV nih.gov
Encapsulation Efficiency >85% nih.gov

| Crystalline Structure | Cubic liquid crystalline D-type (Pn3m) | nih.gov |

Contact Lens-Based Delivery Systems

Contact lenses are being extensively investigated as a vehicle for the sustained and targeted delivery of Timolol maleate, offering a potential alternative to conventional eye drops. nih.gov The primary goal is to increase the drug's residence time in the eye, thereby improving bioavailability and reducing systemic side effects. nih.govarvojournals.org

Several strategies have been developed to load and release Timolol maleate from soft contact lenses. The simplest method is soaking , where lenses are immersed in a drug solution. reviewofoptometry.comopenophthalmologyjournal.com While this can deliver the drug effectively for a short period, it often results in a high initial burst release and cannot sustain delivery long-term. reviewofoptometry.comopenophthalmologyjournal.com

To achieve more controlled release, researchers have explored molecular imprinting . This technique involves creating specific recognition sites for Timolol within the hydrogel matrix of the contact lens. nih.govtandfonline.com Studies have shown that imprinted lenses can increase drug absorption by up to 70% and double the drug release time in rabbit models compared to conventional soaked lenses. nih.gov

Another approach involves incorporating nanoparticles into the contact lens material. Timolol-loaded nanoparticles, such as those made from propoxylated glyceryl triacylate or gold nanoparticles (GNPs), have been integrated into lenses. reviewofoptometry.comopenophthalmologyjournal.com An in vitro release profile for a nanoparticle-laden lens showed drug release for up to one month. reviewofoptometry.com GNP-infused lenses have been found to lower intraocular pressure more effectively than eye drops in in vivo studies. openophthalmologyjournal.com

The inclusion of Vitamin E in the hydrogel matrix has also been shown to create a diffusion barrier that significantly extends the release of hydrophilic drugs like Timolol. nih.govreviewofoptometry.com One study demonstrated that increasing Vitamin E loading could prolong Timolol release, although it posed a challenge to oxygen and ion permeability. reviewofoptometry.com

Despite these advancements, challenges remain. Timolol maleate has a relatively low affinity for standard hydrogel contact lens materials, leading to poor retention and rapid release. reviewofoptometry.com

Preclinical and Clinical Evaluation Methodologies for Novel Systems

In Vitro Release and Permeation Studies

In vitro studies are fundamental for evaluating the performance of novel Timolol maleate delivery systems before advancing to more complex biological testing. These studies typically assess the rate and extent of drug release from the formulation and its ability to permeate through a model membrane.

A common apparatus used for these assessments is the Franz diffusion cell . nih.govrjptonline.orgnih.gov This system allows for the study of drug permeation from a donor compartment, containing the Timolol maleate formulation, through a membrane into a receptor compartment. rjptonline.org The membrane can be a synthetic one, like a dialysis or cellophane membrane, or a bioengineered cornea construct. nih.govresearchgate.net

Research has utilized this methodology to compare various formulations. For instance, a study comparing different semi-solid dosage forms found that a hydrogel formulation containing hydroxypropyl methylcellulose exhibited better flux and permeability for Timolol maleate than an oleaginous ointment or a hydrocarbon gel when compared to a standard ophthalmic solution. rjptonline.org The analysis of the drug in the receptor fluid is often performed using high-performance liquid chromatography (HPLC) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours). rjptonline.org

Drug release studies are also conducted using dissolution apparatus, where the formulation is immersed in a buffer solution (e.g., pH 7.4 to simulate tear fluid or pH 1.2 to assess stability in acidic conditions) at body temperature (37°C). plos.org Samples are withdrawn over time and analyzed to determine the release profile. plos.org Studies on poloxamer-based hydrogels loaded with Timolol maleate have shown pH-dependent release, with higher swelling and drug release observed at a higher pH of 7.4. plos.org These in vitro release data often follow diffusion-controlled mechanisms. researchgate.net

Table 2: Comparison of In Vitro Permeation for Timolol Maleate Formulations

Formulation Type Key Finding Source
Hydrogel (HPMC) Better flux and permeability than solution or paraffin-based formulations. rjptonline.org
Surface-Modified SLNs Sustained permeation compared to drug solution across a human cornea construct. nih.gov
Poloxamer-co-poly (AA) Hydrogel Enhanced drug release observed at pH 7.4 compared to pH 1.2. plos.org

| Ocular Inserts (Biopolymer) | Release followed zero-order kinetics, with 83.42% released at 12 hours. | nih.gov |

Ex Vivo Corneal Permeability Assessments

Ex vivo corneal permeability studies serve as a crucial intermediate step between in vitro models and in vivo animal testing. These assessments utilize freshly excised animal corneas, most commonly from bovine, goat, or porcine sources, to provide a more biologically relevant barrier model. nih.govnih.govresearchgate.netarvojournals.org

The methodology typically involves mounting the excised cornea in a modified Franz diffusion cell, which separates a donor chamber (containing the drug formulation) from a receptor chamber filled with a buffer solution mimicking physiological conditions. nih.govnih.gov The amount of Timolol maleate that permeates through the cornea into the receptor chamber over time is quantified, often by HPLC. nih.govnih.gov

These studies have been instrumental in demonstrating the enhanced permeability of advanced formulations compared to conventional eye drops. For example, ex vivo experiments showed that the total amount of Timolol maleate that penetrated the cornea from a cubosome formulation was significantly higher than from commercially available eye drops. nih.gov Similarly, a self-assembling peptide hydrogel containing Timolol maleate demonstrated a 2.8-fold higher corneal permeability compared to the drug in a simple solution. nih.gov The apparent permeability coefficient (Papp) is a key parameter calculated from these experiments to quantify and compare the permeability of different formulations. nih.govmdpi.com

Table 3: Ex Vivo Corneal Permeability Findings for Timolol Maleate

Formulation Animal Cornea Model Key Finding Apparent Permeability (Papp) Source
Cubosomes Rabbit Higher total penetration than commercial eye drops. Not specified nih.gov
Peptide Hydrogel Porcine 2.8-fold higher permeability than drug solution. 2.3 x 10-6 cm/s nih.gov
Drug Solution (Control) Porcine Lower permeability. 0.75 x 10-6 cm/s nih.gov
Contact Lens Coating Bovine Permeation enhancers increased drug permeation significantly. Not specified researchgate.net

| Ocular Inserts | Goat | Permeability was dependent on the type of polymer used. | Not specified | nih.gov |

Ex vivo models also allow for the evaluation of potential corneal irritation. Histological analysis of the corneas after permeability studies can reveal any structural alterations or damage induced by the formulation. nih.gov

In Vivo Animal Models (e.g., Rabbits) for Ocular and Systemic Absorption

In vivo animal models, particularly rabbits, are the standard for preclinical evaluation of both the ocular therapeutic efficacy and the systemic absorption of Timolol maleate from novel delivery systems. nih.govresearchgate.netnih.govarvojournals.org Rabbits are frequently used due to the large size of their eyes and ease of handling.

In these studies, the formulation is administered to the rabbit eye, and its effects are monitored over time. nih.govopenveterinaryjournal.com A primary endpoint for ocular efficacy is the measurement of intraocular pressure (IOP), often using a Schiotz tonometer. researchgate.netnih.gov For instance, in vivo studies revealed that Timolol maleate cubosomes produced a longer-lasting reduction in IOP in rabbits compared to commercial eye drops. nih.gov Similarly, ocular inserts made from biopolymer composites showed a significant IOP reduction over three days, outperforming marketed formulations. nih.gov

To assess systemic absorption, blood samples are collected from the rabbits at various time points after ocular administration. arvojournals.org The concentration of Timolol maleate in the plasma is then measured to determine key pharmacokinetic parameters. nih.gov Studies comparing ocular inserts to eye drops in humans (building on preclinical rabbit data) showed that while inserts resulted in a higher systemically absorbed fraction of the dose, they produced significantly lower peak plasma concentrations and a delayed time to peak concentration. nih.gov This demonstrates the potential of sustained-release systems to mitigate the systemic side effects associated with the high peak plasma levels seen with conventional drops. aoa.org

Researchers also analyze ocular tissues (e.g., aqueous humor, iris-ciliary body) to determine the extent of drug penetration into the target site. tandfonline.comarvojournals.org Studies have used radiolabeled 3H-timolol to trace the drug's distribution and improve the ratio of ocular-to-systemic concentration. arvojournals.org

Table 4: Summary of In Vivo Rabbit Study Findings for Timolol Maleate Formulations

Formulation Parameter Measured Key Finding Source
Cubosomes Intraocular Pressure (IOP) Longer retention time and better IOP-lowering effect than commercial drops. nih.gov
Ocular Inserts Intraocular Pressure (IOP) IOP was prolonged for up to 120 hours with certain polymer combinations. researchgate.net
Ocular Inserts Intraocular Pressure (IOP) Significant IOP reduction within 3 days compared to marketed eye drops. nih.gov
Eye Drops with Phenylephrine Ocular/Systemic Absorption Improved aqueous humor:plasma peak concentration ratio. arvojournals.org

| DCM Model Rabbits | Heart Rate (HR) | 0.5% Timolol maleate eye drops significantly reduced HR. | openveterinaryjournal.com |

Pharmacoscintigraphic Evaluation of Precorneal Retention and Lacrimal Clearance

Pharmacoscintigraphy is a noninvasive imaging technique used to quantitatively evaluate the in vivo fate of a drug delivery system. nih.gov For ophthalmic formulations of Timolol maleate, this method provides valuable insights into precorneal retention time and the dynamics of lacrimal clearance, which are critical factors influencing ocular bioavailability. nih.gov

The methodology involves radiolabeling Timolol maleate with a gamma-emitting radionuclide, most commonly Technetium-99m (99mTc). nih.gov The resulting 99mTc-timolol maleate is then incorporated into the delivery system being evaluated, such as an in-situ gelling formulation. This radiolabeled formulation is instilled into the eyes of animal models, typically New Zealand rabbits. nih.gov

A gamma camera is used to capture sequential images of the eye and nasolacrimal duct region. These images allow for the dynamic and static visualization of the formulation's presence on the corneal surface and its subsequent drainage away from the eye. nih.gov By analyzing the radioactivity remaining in the precorneal area over time, researchers can precisely quantify the retention of the delivery system.

In a study evaluating a chitosan/HPMC-based polymeric matrix for Timolol maleate, pharmacoscintigraphy demonstrated that the in-situ gel formulation had significantly prolonged retention at the corneal site compared to conventional eye drops. nih.gov This noninvasive technique proved to be a powerful tool for confirming that the formulation enhanced transcorneal drug permeation by increasing its residence time, thereby overcoming rapid clearance by blinking and tear turnover. nih.gov

Clinical Trials for Efficacy and Systemic Effect Reduction

Clinical investigations into advanced drug delivery systems for timolol maleate have focused on improving the drug's therapeutic index by maximizing its concentration at the ocular site of action while reducing its absorption into the bloodstream. This is critical as systemic absorption of timolol can lead to cardiovascular and respiratory side effects. biointerfaceresearch.comnih.gov

In-Situ Gels: Balancing Efficacy and Systemic Exposure

In-situ gelling systems, which are administered as a liquid and transform into a gel upon contact with the eye, have been a significant area of research. These formulations aim to increase the precorneal residence time of timolol, thereby enhancing its ocular bioavailability and allowing for reduced dosing frequency.

A randomized, open-label, two-period crossover study compared a 0.5% timolol gel form administered once daily to a 0.5% timolol aqueous solution given twice daily over 12 weeks. The trial found no statistically significant difference in the intraocular pressure (IOP) lowering effect between the two formulations (p>0.05). acs.org However, patients using the gel form more frequently reported side effects such as stickiness and transient blurred vision. acs.org

Another study focused on a mucoadhesive-thermosensitive in-situ gel. Ex vivo studies using fresh cow eyes demonstrated that the amount of timolol maleate penetrating the cornea after 24 hours was higher with the chitosan (CHT) gel (73.38%) and carboxymethylcellulose (CMC) gel (71.80%) compared to a timolol maleate solution (67.25%) and a commercial preparation (60.55%). acs.orgnih.gov This suggests that such advanced formulations can significantly increase drug penetration. acs.orgnih.gov Furthermore, these mucoadhesive-thermosensitive systems are designed to significantly lower the drainage of timolol into systemic circulation compared to conventional eye drops. nih.gov

Clinical trials have also evaluated the systemic absorption of different gel formulations. One study compared a 0.1% timolol maleate gel with a 0.5% timolol aqueous solution and a 0.5% timolol maleate gel. The results showed that the systemic concentrations of timolol were considerably lower with the 0.1% gel formulation. tandfonline.com Specifically, the maximum plasma concentrations after using the 0.1% gel were reduced by nearly 90% compared to both the 0.5% aqueous solution and the 0.5% gel. biointerfaceresearch.com The area under the concentration-time curve (AUC), a measure of total drug exposure, was also reduced by 93% to 98%. biointerfaceresearch.com This highlights the potential of lower concentration gel formulations to reduce systemic side effects. biointerfaceresearch.com

Clinical Trial Data for Timolol Maleate In-Situ Gels
Delivery SystemKey FindingEfficacy (IOP Reduction)Systemic Effect ReductionSource
0.5% Timolol GelOnce-daily gel vs. twice-daily solutionNo significant difference in IOP reduction compared to solution (p>0.05)Increased incidence of local side effects like stickiness and blurred vision acs.org
Mucoadhesive-Thermosensitive In-Situ Gel (CHT and CMC)Enhanced corneal penetration in ex-vivo modelHigher corneal penetration (73.38% for CHT gel, 71.80% for CMC gel) vs. solution (67.25%) and commercial preparation (60.55%)Designed for significantly lower drainage into systemic circulation acs.orgnih.gov
0.1% Timolol Maleate GelComparison of systemic absorptionNot the primary outcome of this study~90% reduction in peak plasma concentration and 93-98% reduction in AUC compared to 0.5% formulations biointerfaceresearch.comtandfonline.com

Ocular Inserts and Implants: Sustained Release and Reduced Systemic Peaks

Ocular inserts are another advanced delivery system designed for sustained drug release. A clinical study comparing timolol inserts to 0.5% timolol eye drops in humans found that the inserts provided a similar decrease in IOP as twice-daily eye drops. nih.gov Crucially, the inserts resulted in lower peak timolol concentrations in the plasma (0.24 ± 0.05 ng/ml) compared to eye drops (0.70 ± 0.10 ng/ml). nih.gov However, the peak concentration was reached much later with the insert (623 ± 195 min) compared to the eye drops (15.0 ± 2.2 min). nih.gov

A preclinical study in rabbits using a biodegradable microsphere formulation for subconjunctival injection demonstrated sustained timolol levels in the aqueous humor and tear film for up to 90 days, with no detectable serum levels of the drug. clinicaltrials.gov This approach also resulted in a significant reduction in IOP. clinicaltrials.gov

Clinical and Preclinical Trial Data for Timolol Maleate Inserts and Implants
Delivery SystemStudy TypeKey FindingEfficacy (IOP Reduction)Systemic Effect ReductionSource
Silicone Tubing Ocular InsertHuman Clinical TrialSustained release with lower peak plasma levelsSimilar IOP reduction to twice-daily 0.5% eye dropsLower peak plasma concentration (0.24 ng/ml vs. 0.70 ng/ml for eye drops) nih.gov
Biodegradable Microsphere Subconjunctival InjectionPreclinical (Rabbit)Sustained delivery for up to 90 daysSignificant IOP reductionNo detectable serum timolol levels clinicaltrials.gov

Liposomal Formulations: Enhanced Bioavailability

Liposomes are microscopic vesicles that can encapsulate drugs, potentially increasing their stability and ocular bioavailability. A study on a novel timolol maleate liposomal-hydrogel showed that it had a prolonged therapeutic effect and significantly lowered IOP in both normal and glaucomatous pigmented rabbits compared to conventional eye drops. nih.gov The apparent permeability coefficient of the liposomal formulation was 1.5 times higher than that of a commercial eye drop. nih.gov

Preclinical Trial Data for Timolol Maleate Liposomal Formulations
Delivery SystemStudy TypeKey FindingEfficacy (IOP Reduction)Systemic Effect ReductionSource
Liposomal-HydrogelPreclinical (Rabbit)Enhanced permeability and prolonged effectSignificantly greater IOP reduction compared to eye dropsImproved bioavailability suggests potential for lower dosing and reduced systemic exposure nih.gov

Drug-Eluting Contact Lenses and Nanoemulsions: The Frontier of Research

While promising, human clinical trial data for timolol maleate delivered via nanoemulsions and drug-eluting contact lenses is still emerging. Preclinical studies have shown potential. For instance, a review of in-vivo studies on timolol-infused contact lenses indicated an IOP reduction of 19-29% compared to eye drops. openophthalmologyjournal.com Another preclinical study in a mouse model demonstrated that photoreleased timolol from a contact lens was as effective as authentic timolol in reducing IOP. acs.org

A study is underway to assess the safety and effectiveness of a contact lens loaded with both timolol maleate and dorzolamide hydrochloride, with the goal of achieving extended drug release. clinicaltrials.govclinicaltrials.gov

Research on nanoemulsions has also primarily been in preclinical stages. One study aimed to develop a nanoemulsion to improve corneal permeation and reduce systemic absorption, with results from rabbit models showing improved corneal absorption and lower systemic absorption compared to a marketed formulation. researchgate.net

The lack of extensive human clinical trial data for these specific advanced delivery systems highlights an area for future research to fully understand their efficacy and safety profiles in patients.

Analytical and Bioanalytical Methodologies in Timolol Maleate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a powerful technique for separating complex mixtures, making it ideal for the analysis of timolol (B1209231) maleate (B1232345) in various samples. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most widely employed methods for assay and impurity profiling, while liquid chromatography-mass spectrometry (LC-MS) offers enhanced sensitivity for bioanalytical applications.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the determination of timolol maleate. ijfmr.comijpsjournal.com These methods are known for their precision, accuracy, and robustness. Typically, a C18 column is used as the stationary phase, which separates components based on their hydrophobicity. ijfmr.comijpsjournal.comsphinxsai.com

The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. sphinxsai.comnih.gov The pH of the buffer and the ratio of the solvents are optimized to achieve good resolution and peak shape. sphinxsai.comnih.gov For instance, one validated method used a mobile phase of phosphate buffer and methanol (60:40 v/v) with the pH adjusted to 3.5. sphinxsai.com Another successful separation was achieved with a mobile phase of methanol and 0.05% formic acid (75:25 v/v). ijpsjournal.com Detection is most commonly performed using a UV detector, with the wavelength typically set at or near the absorption maximum of timolol maleate, which is around 294-297 nm. ijfmr.comijpsjournal.comnih.gov

HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines and are used for quantifying timolol maleate in various formulations, including tablets and eye drops. ijfmr.comlongdom.org These methods are also capable of separating timolol maleate from its enantiomeric impurity, (R)-timolol, as well as other related substances and degradation products. nih.govnifdc.org.cnresearchgate.net For example, a chiral HPLC method using a Chiralcel OD column was developed to determine the enantiomeric impurity content in bulk drug and eye drops. nih.gov

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection (λ nm)Linearity RangeReference
C18 (250 x 4.6 mm, 5 µm)Methanol : Water (20:80 v/v)0.8294Not Specified ijfmr.com
Waters C18 (250 x 4.6 mm, 5 µm)Methanol : 0.05% Formic Acid (75:25 v/v)0.7294Not Specified ijpsjournal.com
Kromasil C18 (250 x 4.6 mm, 5µm)Phosphate Buffer (pH 3.5) : Methanol (60:40 v/v)1.0295Not Specified sphinxsai.com
Waters Symmetry C18 (250 x 4.6 mm, 5 µm)0.05% TFA in Water : 0.05% TFA in Acetonitrile (40:60 v/v)1.0210250 - 750 µg/mL jocpr.comresearchgate.net
BDS HYPERSIL Cyano (250 x 4.6 mm, 5 μ)Ammonium Acetate (B1210297) (pH 5.0, 0.01 M) : Methanol (40:60 V/V)1.530010 - 60 µg/mL longdom.org

HPTLC offers a simpler, faster, and more economical alternative to HPLC for the quantification of timolol maleate. nih.gov This technique involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it in a chamber containing a suitable mobile phase. nih.govmdpi.com After development, the plate is scanned with a densitometer at a specific wavelength to quantify the separated components. nih.gov

Various mobile phase compositions have been reported for the successful separation of timolol maleate. One common system is a mixture of chloroform, methanol, and ammonia. mdpi.comresearchgate.netzenodo.org For example, a mobile phase of chloroform:methanol:ammonia (9:1:0.1 v/v/v) yielded a sharp peak for timolol maleate with a retardation factor (Rf) value of 0.53. researchgate.netzenodo.org Another method utilized ethyl acetate-methanol-isopropyl alcohol-ammonia (80:20:2:1, v/v/v/v). nih.govresearchgate.net Spectrodensitometric analysis is typically carried out at the wavelength of maximum absorption, such as 294 nm or 296 nm. nih.govresearchgate.net These HPTLC methods have been validated for precision, accuracy, and robustness, demonstrating good linearity over concentration ranges like 100-600 ng/spot or 100-1000 ng/spot. nih.govzenodo.org

Mobile PhaseDetection (λ nm)Rf ValueLinearity Range (ng/spot)Reference
Ethyl acetate : Methanol : Isopropyl alcohol : Ammonia (25%) (80:20:2:1, v/v/v/v)294Not Specified100 - 600 nih.govresearchgate.net
Chloroform : Methanol : Ammonia (6:1:0.1, v/v)Not Specified0.553 - 16 µg/band mdpi.com
Chloroform : Methanol : Ammonia (9:1:0.1 v/v/v)2960.53 ± 0.027100 - 1000 researchgate.netzenodo.org

LC-MS and its tandem version, LC-MS/MS, are powerful bioanalytical tools used for the determination of timolol maleate in biological fluids like plasma and aqueous humor. nih.govnih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly valuable for pharmacokinetic studies where drug concentrations are very low.

Methods often involve a simple sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the drug from the complex biological matrix. nih.govnih.gov The separation is typically performed on a reversed-phase C18 column. nih.govnih.gov The key to the method's specificity is the mass spectrometer, which is often operated in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion of timolol (e.g., m/z 317.2) and monitoring a unique product ion (e.g., m/z 261.0) generated after fragmentation. nih.gov This high specificity allows for very short chromatographic run times, often less than 3 minutes. nih.govnih.gov

LC-MS/MS methods have demonstrated excellent sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.5 ng/mL in plasma and 50 ng/mL in rabbit aqueous humor. nih.govnih.gov

MatrixExtraction MethodChromatographyIonization/DetectionLLOQReference
PlasmaSolid-Phase ExtractionReversed-phase C18 (50 x 4.6 mm)APCI / MRM0.5 ng/mL nih.gov
Rabbit Aqueous HumorLiquid-Liquid ExtractionINERTSIL C18 (150 x 4.6 mm, 3.5 µm)ESI / MRM (m/z 317.2→261.0)50 ng/mL nih.gov

Spectrophotometric Methods

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control analysis.

UV-Visible spectrophotometry is a straightforward method for the quantification of timolol maleate in bulk and pharmaceutical preparations. The method is based on the measurement of the absorbance of a timolol solution at its wavelength of maximum absorbance (λmax). For timolol maleate, the λmax is consistently reported to be around 294 or 295 nm in various solvents, including distilled water and phosphate buffer (pH 7.4). researchgate.netglobalresearchonline.netrjptonline.org

The method is validated by establishing linearity, where a series of standard solutions of known concentrations are measured to create a calibration curve. globalresearchonline.net Studies have shown excellent linearity for timolol maleate in ranges such as 2-10 µg/mL and 2-50 µg/mL. globalresearchonline.netscispace.com To analyze samples with more than one absorbing species, such as combination eye drops, derivative spectrophotometry is employed. scispace.comaalto.fi First-order derivative spectroscopy can resolve spectral overlap by measuring the peak amplitude at the zero-crossing point of the interfering substance. scispace.comaalto.fitandfonline.com

MethodSolventλmax (nm)Linearity Range (µg/mL)Reference
Direct UVDistilled Water2952 - 10 researchgate.netglobalresearchonline.net
Direct UVPhosphate Buffer (pH 7.4)29410 - 50 rjptonline.org
Simultaneous EquationNot Specified2942 - 50 scispace.com
First DerivativeMethanol297.605 - 25 aalto.fi
Direct UVNot Specified297Not Specified ijtsrd.com

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for determining the shelf-life of a drug product. These methods must be able to unequivocally separate and quantify the active pharmaceutical ingredient in the presence of its potential degradation products, process impurities, and excipients. mdpi.com Both HPLC and HPTLC methods have been developed and validated as stability-indicating for timolol maleate. sphinxsai.comnih.gov

To validate a method as stability-indicating, forced degradation studies are performed as per ICH guidelines. sphinxsai.com This involves subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. sphinxsai.comnih.govzenodo.org Timolol maleate has been found to be particularly unstable and liable to degradation under alkaline (base) and oxidative conditions. ijfmr.comsphinxsai.commdpi.com

A successful stability-indicating method will show well-resolved peaks for the intact drug and any degradation products. sphinxsai.comnih.gov For example, in one HPTLC study, the degradation products formed under acid, base, and heat stress were well-separated from the pure drug, having significantly different Rf values. nih.gov Similarly, RP-HPLC methods have demonstrated the ability to separate timolol from its oxidative degradation product and other degradants formed under various stress conditions, confirming the methods' specificity and stability-indicating capability. sphinxsai.commdpi.com

MethodStress Conditions AppliedKey FindingReference
HPTLCHeat, Acid, BaseDegraded products were well-separated from the pure drug with different Rf values. nih.gov
RP-HPLCAlkaline conditionDrug was found to be unstable in alkaline condition. ijfmr.com
RP-HPLCAcid, Alkali, Oxidation, TemperatureDrug was found to be unstable in basic conditions, with two degradation products observed. sphinxsai.com
RP-HPLCAcid, Base, Oxidation, ThermalThe method separated timolol from its probable carcinogenic oxidative degradation product. mdpi.com
HPTLCAcidic, Alkaline, Neutral, Oxidative, Thermal, PhotolyticThe drug showed 10-20% degradation under various stress conditions; the method was specific. zenodo.org

Degradation Product Analysis (e.g., Oxidative Degradation)

The analysis of degradation products is a critical component of stability testing, providing insights into the degradation pathways of a drug substance. Timolol maleate has been shown to be susceptible to degradation under various conditions, particularly oxidation.

One study investigated the oxidative degradation of timolol maleate using 10% hydrogen peroxide (H₂O₂). The degradation product was identified and characterized by liquid chromatography-mass spectrometry (LC/MS). The results indicated the oxidation of both the timolol molecule and the maleate moiety, with the mass ion peak of the oxidative degradation product appearing at m/z 411, compared to the intact drug's peak at m/z 317. mdpi.com This oxidative degradation product has been noted as a potential carcinogen in female mice, underscoring the importance of its identification and control in pharmaceutical formulations. mdpi.comresearchgate.net

Another study focusing on photodegradation at a pH of 13 identified a degradation product resulting from the oxidation of the sulfur atom in the 1,2,5-thiadiazole (B1195012) ring to a dioxide, alongside the removal of the tert-butylaminopropoxy side chain. The protonated ion of this degradation product was observed at an m/z of 204. nih.gov

The separation and quantification of these degradation products are typically achieved using stability-indicating chromatographic methods, such as HPLC and thin-layer chromatography (TLC), which can effectively resolve the degradation products from the parent drug. mdpi.comnih.gov

Forced Degradation Studies (e.g., Heat, Acid, Base)

Forced degradation studies are intentionally conducted under accelerated or exaggerated storage conditions to expedite the degradation of a drug substance. ugd.edu.mk These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. mfd.org.mk

Timolol maleate has been subjected to forced degradation under various stress conditions, including heat, acid, and base hydrolysis.

Heat: In one study, both the API and a 0.5% eye drop formulation were exposed to a high temperature of 80°C for 48 hours. This stress condition resulted in the formation of a single secondary peak in the HPLC chromatogram, demonstrating the method's ability to detect thermal degradation products. mfd.org.mkugd.edu.mk

Acid: Treatment with 1M hydrochloric acid (HCl) at 80°C for varying time intervals has been used to study acid degradation. sphinxsai.com While some studies report that timolol maleate is stable under acidic conditions researchgate.net, others have observed degradation. nih.gov

Base: Timolol maleate has consistently been found to be unstable in alkaline conditions. sphinxsai.comijfmr.com Studies using 1M sodium hydroxide (B78521) (NaOH) at 80°C have shown significant degradation, with the formation of two degradation products being reported in one instance. sphinxsai.com Another study confirmed its instability in alkali conditions. ejpmr.com

These forced degradation studies are crucial for developing and validating analytical methods that can accurately measure the drug in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product. mfd.org.mk

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy, LOD, LOQ, Robustness, System Suitability)

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. ijfmr.com Key validation parameters for analytical methods used in timolol maleate research include:

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For timolol maleate, linearity has been established in various concentration ranges, such as 10–50 µg/mL and 4-20 µg/ml, with correlation coefficients (r²) consistently greater than 0.999. ugd.edu.mkijpsjournal.comijpsnonline.com

Precision: Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: intraday (repeatability) and interday (intermediate precision). For timolol maleate analysis, the relative standard deviation (RSD) for precision studies is generally found to be less than 2%, indicating good precision. ijfmr.comresearchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies at different concentration levels (e.g., 80%, 100%, and 120%). For timolol maleate, accuracy studies have shown recovery values in the range of 98.86% to 101%. ijpsjournal.comijpsnonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For timolol maleate, reported LOD and LOQ values vary depending on the method but have been found to be as low as 0.05 µg/mL and 0.15 µg/mL, respectively. ugd.edu.mk Another study reported an LOD of 0.9 µg/mL and an LOQ of 2 µg/mL. ijfmr.com

Robustness: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For timolol maleate analysis, robustness has been demonstrated by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition, with the method maintaining its resolution and reliability. longdom.orgnih.gov

System Suitability: System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as peak asymmetry (tailing factor), theoretical plates, and resolution are evaluated. For timolol maleate analysis, system suitability criteria are typically met, with tailing factors ≤2.0 and theoretical plates >2000. ijfmr.com

The successful validation of these parameters ensures that the analytical method is reliable, reproducible, and suitable for the routine quality control analysis of timolol maleate. researchgate.net

Table 1: Summary of Validation Parameters for a RP-HPLC Method for Timolol Maleate

Parameter Result
Linearity Range 4-20 µg/ml
Correlation Coefficient (r²) >0.999
Precision (%RSD) <2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) 0.9 µg/ml
Limit of Quantitation (LOQ) 2 µg/ml

Data compiled from a study on fast dissolving tablets. ijfmr.com

Application in Pharmaceutical Formulations and Biological Samples

Validated analytical methods are essential for the quantitative determination of timolol maleate in various matrices.

Pharmaceutical Formulations: The developed and validated HPLC methods are routinely applied for the quality control of timolol maleate in a variety of pharmaceutical dosage forms. This includes:

Ophthalmic Solutions: HPLC methods are used to determine the content of timolol maleate in eye drops and to monitor for the presence of impurities and degradation products. mfd.org.mkijpsjournal.comjocpr.com

Fast Dissolving Tablets (FDTs): A validated RP-HPLC method has been successfully used for the estimation of timolol maleate in prepared FDTs. ijfmr.com

Ocular Films and Inserts: HPTLC methods have been utilized to analyze timolol maleate content in novel sustained-release solid polymeric ocular inserts. nih.gov

Gels: HPLC has been employed for the quantitative determination of timolol maleate in proniosomal gels for ocular delivery. jpionline.org

Biological Samples: Bioanalytical methods are crucial for pharmacokinetic studies, which involve the measurement of drug concentrations in biological fluids. Validated methods have been developed for the quantification of timolol maleate in:

Aqueous Humor: HPLC-tandem mass spectrometry (LC-MS/MS) is a sensitive technique used for the simultaneous determination of timolol and other anti-glaucoma drugs in rabbit aqueous humor. researchgate.net

Plasma: HPLC methods have been validated for the quantitative determination of timolol maleate in plasma samples obtained from rats, which is essential for assessing the systemic absorption of the drug from different formulations. nih.gov

Radiolabeling for Scintigraphy: Timolol maleate has been radiolabeled with technetium-99m (⁹⁹mTc) to evaluate its precorneal retention and lacrimal clearance using gamma scintigraphy, providing insights into the in vivo performance of ocular drug delivery systems. nih.gov

The application of these robust analytical and bioanalytical methods is fundamental to the entire lifecycle of a drug product, from development and manufacturing to clinical evaluation.

Advanced Clinical Research and Applications Beyond Glaucoma

Migraine Prophylaxis and Acute Treatment Research

While oral beta-blockers, including timolol (B1209231) maleate (B1232345), are approved for migraine prophylaxis, their effectiveness in treating acute migraine attacks is limited. rebelem.comnih.gov However, recent research has focused on the potential of topical ophthalmic timolol maleate as a rapid-acting treatment for acute migraine pain. nih.govnih.gov

Efficacy of Topical Ophthalmic Timolol Maleate in Acute Migraine

Several studies have investigated the efficacy of topical timolol maleate in the acute treatment of migraine. A randomized, double-masked, placebo-controlled crossover trial provided significant evidence of its effectiveness. nih.govaao.org In this study, participants were instructed to instill one drop of either 0.5% timolol ophthalmic solution or a placebo in each eye at the onset of a migraine. aao.org The primary outcome was a reduction in pain score by four points on a 0-10 scale, or to zero, within 20 minutes. aao.org

The results demonstrated that timolol eyedrops were markedly superior to placebo in alleviating migraine pain. aao.org Of the 284 migraine episodes treated with timolol, 82% met the primary endpoint, compared to only 14% of the 271 attacks treated with placebo. aao.org A generalized estimating equation analysis showed that the mean pain score reduction at 20 minutes was 4.63 points greater in the timolol group. nih.govaao.org These findings suggest that topically applied beta-blockers can offer rapid pain relief for many migraine sufferers. aao.org

Table 1: Efficacy of Topical Timolol Maleate in Acute Migraine

Study DesignNumber of ParticipantsInterventionPrimary EndpointKey FindingCitation
Randomized, double-masked, placebo-controlled crossover trial500.5% Timolol eye drops vs. Placebo eye dropsReduction in pain score by 4 points (or to zero) at 20 minutes82% of timolol-treated attacks met the primary endpoint vs. 14% for placebo. aao.org
Randomized, crossover, placebo-controlled pilot study100.5% Timolol maleate eye drops vs. Artificial tearsSeverity rating of migraine attacksOverall efficacy rating of 2.4 for timolol vs. 1.4 for placebo. neurologylive.com

Comparison with Oral Beta-Blockers in Migraine Management

Oral beta-blockers are a standard prophylactic treatment for migraines, with oral timolol maleate being FDA-approved for this purpose. rebelem.comaao.org However, they are generally not effective for treating acute migraine attacks. rebelem.comnih.gov This is attributed to their slower absorption and first-pass metabolism in the liver, which delays the achievement of effective plasma concentrations. neurologylive.com

Topically administered timolol, on the other hand, bypasses this first-pass metabolism, allowing for more rapid systemic absorption and potentially faster onset of action. rebelem.comajmc.com Pharmacokinetic data indicate that peak plasma levels of timolol can be reached within 10-15 minutes after topical application. rebelem.comajmc.com This rapid delivery system is believed to be the reason for its efficacy in aborting acute migraine attacks, a capability that oral formulations lack. rebelem.comnih.gov

Infantile Hemangioma Treatment Investigations

Topical timolol maleate has emerged as a therapeutic option for superficial infantile hemangiomas (IHs), which are common tumors of infancy. aap.org The use of topical timolol, particularly in a gel formulation, has been evaluated for its safety and efficacy in this pediatric population. aap.orgfrontiersin.org

A randomized controlled trial involving infants aged 5 to 24 weeks with superficial IHs demonstrated that 0.5% timolol maleate gel is a safe and effective treatment. aap.org In this study, a significantly higher proportion of treated IHs showed a reduction in size of over 5% at weeks 20 and 24 compared to placebo. aap.org Furthermore, a significant color change was observed in the treated group by week 24. aap.org

Another randomized clinical trial investigated the use of 0.5% timolol maleate solution for IH in infants younger than 60 days. nih.gov While the study found no significant difference between timolol and placebo for complete or nearly complete resolution at 24 weeks, a notable improvement in lesion color was seen as early as week 4 in the timolol group. nih.gov A retrospective cohort study of 731 patients treated with topical timolol found it to be a well-tolerated option with moderate to good effectiveness, particularly for thin, superficial IHs. johnshopkins.edu

Research has also compared topical timolol to oral propranolol (B1214883), another beta-blocker used for IH. healthcare-bulletin.co.uk A comparative cohort study suggested that topical timolol is at least as effective as oral propranolol for treating superficial IHs, with a lower risk of systemic adverse events. healthcare-bulletin.co.uk

Table 2: Research Findings on Timolol Maleate for Infantile Hemangioma

Study DesignNumber of ParticipantsKey FindingsCitation
Randomized Controlled Trial41 infantsSignificant color change and size reduction in the timolol group compared to placebo. aap.org
Randomized Clinical Trial69 infantsSignificant improvement in lesion color at 4 weeks in the timolol group. nih.gov
Retrospective Cohort Study731 patientsTimolol demonstrated moderate to good effectiveness, especially in thin, superficial IHs. johnshopkins.edu
Comparative Cohort Study200 patientsTopical timolol showed similar efficacy to oral propranolol for superficial IHs with fewer adverse events. healthcare-bulletin.co.uk

Hypertension Management Research

Timolol maleate, administered orally, has been studied for its role in managing essential hypertension. nih.govnih.gov Beta-adrenergic blocking agents like timolol are considered for initial therapy in patients with mild to moderate hypertension. nih.gov

A large postmarketing surveillance study involving 5,190 hypertensive patients evaluated the efficacy of timolol maleate monotherapy. nih.gov The study found that timolol monotherapy resulted in a mean reduction of 20 mmHg in systolic blood pressure and 13 mmHg in diastolic blood pressure. nih.gov The percentage reduction in diastolic blood pressure was more significant in patients with moderate (17%) and severe (22%) hypertension compared to those with mild hypertension (11%). nih.gov

In a smaller, single-blind, crossover, placebo-controlled study with 14 patients, timolol demonstrated its antihypertensive activity. nih.gov The average standing blood pressure was significantly reduced from 168/109 mmHg during the placebo period to 139/92 mmHg during the timolol treatment period. nih.gov

Table 3: Timolol Maleate in Hypertension Research

Study DesignNumber of PatientsKey Blood Pressure Reduction FindingsCitation
Postmarketing Surveillance Study5,190Mean reduction of 20 mmHg systolic and 13 mmHg diastolic. nih.gov
Single-blind, Crossover, Placebo-controlled Study14Average standing pressure reduced from 168/109 mmHg to 139/92 mmHg. nih.gov

Myocardial Infarction Post-Acute Phase Management

Long-term therapy with timolol maleate following a myocardial infarction (MI) has been shown to be beneficial. nih.govdrugs.com Research indicates that timolol treatment reduces mortality and the incidence of nonfatal reinfarction in patients who have survived the acute phase of an MI. nih.govdrugs.com

Further research assessed the antiarrhythmic efficacy of timolol maleate in 94 patients post-MI. nih.gov While no significant differences were observed in the rates of ventricular premature complexes, a significant reduction of 66% in early-cycle ventricular premature complexes was noted 7 to 9 days after starting timolol therapy compared to placebo. nih.gov Additionally, a 73% reduction in early-cycle supraventricular complexes was observed throughout the 28-day comparison period. nih.gov

Atrial Fibrillation Research

Timolol maleate has been investigated for its role in managing the ventricular response rate in patients with chronic atrial fibrillation, particularly those who are already receiving digitalis. cardiol.br In some patients with chronic atrial fibrillation, digitalis alone may not adequately control a rapid ventricular response. cardiol.br

A multicenter, randomized, placebo-controlled, crossover, double-blind trial was conducted with 42 digitalized patients with chronic atrial fibrillation and a rapid ventricular response. cardiol.br The study found that oral timolol produced a 31% reduction in the mean exercise heart rate. cardiol.br The administration of timolol also led to a reduction in the mean heart rate as determined by 24-hour Holter monitoring. cardiol.br These results confirm that beta-blockers like timolol can be effective in lowering the resting and exercise ventricular response rate in this patient population. cardiol.br

Ocular Hypertension Studies

Ocular hypertension, a condition characterized by elevated intraocular pressure (IOP) without detectable optic nerve damage or vision loss, is a significant risk factor for developing glaucoma. nih.gov Timolol maleate has been a cornerstone in the management of this condition by effectively lowering IOP. nih.gov

Clinical investigations have consistently demonstrated the efficacy of various concentrations of timolol maleate in reducing IOP. A randomized, double-masked trial comparing 0.1%, 0.25%, 0.5%, and 1.0% solutions of timolol maleate with a placebo showed that all concentrations of timolol were effective in lowering IOP. nih.gov Notably, the 0.5% solution was found to be as effective as the 1.0% concentration, establishing it as a standard. nih.gov These studies confirmed that topically applied timolol at concentrations between 0.1% and 0.5% is an effective and safe agent for reducing high intraocular pressure. nih.gov

The mechanism of action in ocular hypertension involves the reduction of aqueous humor formation. clinicaltrials.gov Studies have shown that in patients with ocular hypertension, the aqueous flow rate is normal, but there is reduced uveoscleral and trabecular outflow, leading to elevated IOP. clinicaltrials.gov Timolol maleate addresses this by decreasing the production of aqueous humor. clinicaltrials.gov

Further research has also looked into different formulations to enhance patient experience and safety. A study comparing timolol hemihydrate, generic timolol gel-forming solution, and timolol maleate focused on patient symptoms and anterior segment safety in individuals with open-angle glaucoma or ocular hypertension. clinicaltrials.gov Additionally, the development of sustained-release implants of timolol is being explored in clinical trials for patients with ocular hypertension undergoing cataract surgery, aiming to provide a new delivery method for this established medication. htsyndication.com

Interactive Table: Timolol Maleate Ocular Hypertension Study Overview

Study Focus Key Findings Reference
Dose-Ranging Efficacy All tested concentrations (0.1% to 1.0%) effectively lowered IOP; 0.5% was as effective as 1.0%. nih.gov
Mechanism of Action Reduces IOP by decreasing the formation of aqueous humor. clinicaltrials.gov
Formulation Comparison Studies have compared different formulations like gel-forming solutions to assess patient symptoms and safety. clinicaltrials.gov
Novel Delivery Systems Clinical trials are underway for sustained-release timolol implants for ocular hypertension patients. htsyndication.com

Comparative Clinical Trials with Other Ocular Hypotensive Agents

The efficacy of timolol maleate has been extensively benchmarked against other classes of ocular hypotensive agents in numerous clinical trials. These studies provide crucial data for clinical decision-making.

Prostaglandin (B15479496) Analogs: Comparisons between timolol and prostaglandin analogs like latanoprost (B1674536) have been a major focus of research. Multiple studies have concluded that latanoprost, administered once daily, is more effective at reducing IOP than timolol maleate administered twice daily. nih.govnih.gov In a 12-week study, latanoprost 0.005% reduced IOP by 26.8% (6.2 mmHg), whereas timolol 0.5% achieved a 19.9% (4.4 mmHg) reduction. nih.gov Another study found a mean IOP reduction of 9.72 mmHg with latanoprost compared to 7.27 mmHg with timolol over three months. nih.gov Similarly, a crossover study showed that latanoprost produced a significantly greater reduction in mean diurnal IOP compared to a timolol gel-forming solution. arvojournals.org However, a fixed combination of travoprost (B1681362) and timolol has been shown to be effective in patients who require additional IOP lowering beyond what is achieved with a prostaglandin analog alone. nih.gov

Alpha-Adrenergic Agonists: Clinical trials comparing timolol to the alpha-adrenergic agonist brimonidine (B1667796) have yielded interesting results. In one year-long study, brimonidine showed a greater peak IOP reduction, while timolol had a greater trough reduction. nih.gov A notable study on normal-tension glaucoma found that while both drugs lowered IOP similarly, patients treated with brimonidine had a statistically lower likelihood of visual field progression after a mean follow-up of 30 months, suggesting a potential neuroprotective benefit for brimonidine. aao.orgwvu.edu However, a higher percentage of patients in the brimonidine group discontinued (B1498344) the study due to adverse effects, primarily ocular allergy. nih.govaao.org

Carbonic Anhydrase Inhibitors: Dorzolamide (B1670892), a topical carbonic anhydrase inhibitor, has also been compared with timolol. In a six-month study of patients with pseudoexfoliation glaucoma or ocular hypertension, 0.5% timolol demonstrated greater IOP-lowering activity than 2.0% dorzolamide. nih.gov The mean percent reduction in IOP at six months for timolol was 29% at peak and 23% at trough, compared to 24% and 21% for dorzolamide, respectively. nih.gov

Fixed-Combination Therapies: Timolol maleate is a key component in several fixed-combination eye drops, which aim to improve efficacy and patient convenience.

Dorzolamide-Timolol: The fixed combination of dorzolamide 2% and timolol 0.5% has been shown to provide greater IOP reduction than either component used as monotherapy. researchgate.netnih.gov In one study, the combination product reduced IOP by 27.4% at trough and 32.7% at peak, compared to 22.2% and 22.6% for timolol alone, respectively. researchgate.net Studies also suggest that the fixed combination therapy can achieve additional IOP lowering compared to the concomitant administration of the two separate drugs. researchgate.net

Brimonidine-Timolol: In a comparative study, the fixed combination of brimonidine and timolol resulted in slightly greater IOP lowering than the dorzolamide-timolol combination. arvojournals.org

Latanoprost-Timolol: A review of clinical data indicates that fixed-combination therapies containing timolol, such as with latanoprost, can offer a more favorable ocular tolerability profile, with a lower incidence of side effects like conjunctival hyperemia compared to the non-timolol component alone. nih.gov

Interactive Table: Comparative Efficacy of Timolol Maleate vs. Other Ocular Hypotensive Agents

Comparator Agent Key Trial Outcome Reference
Latanoprost Latanoprost demonstrated superior IOP reduction compared to timolol monotherapy. nih.govnih.govarvojournals.org nih.govnih.govarvojournals.org
Brimonidine Similar IOP reduction, but brimonidine showed less visual field progression in normal-tension glaucoma. aao.orgwvu.edu Timolol had a better trough effect. nih.gov nih.govaao.orgwvu.edu
Dorzolamide Timolol showed greater IOP-lowering activity than dorzolamide monotherapy. nih.gov nih.gov
**Dorzolamide-Timolol FC*** The fixed combination was more effective than timolol or dorzolamide monotherapy. researchgate.netnih.gov researchgate.netnih.gov
**Brimonidine-Timolol FC*** This fixed combination showed slightly greater IOP reduction than the dorzolamide-timolol combination. arvojournals.org arvojournals.org

FC = Fixed Combination

Pharmacoeconomic and Health Outcomes Research Related to Timolol Maleate Therapy

The economic aspect of treatment is a critical factor in the long-term management of chronic eye conditions. Pharmacoeconomic studies have evaluated the cost-effectiveness of timolol maleate, particularly in light of the availability of generic formulations.

A pharmacoeconomic analysis comparing timolol 0.5%, brinzolamide (B135381) 1%, and brimonidine 0.2% found timolol to be the most cost-effective option. who.int While all three drugs were effective, timolol provided a greater reduction in IOP at a significantly lower cost per mm Hg of IOP reduction. who.int

The increasing cost of branded glaucoma medications has been a significant concern. Research has shown that while prices for brand-name drugs have risen, the cost of generic medications, including timolol, has decreased. reviewofoptometry.com For instance, in 2019, the price of generic timolol 0.5% was approximately $2, making it a highly economical choice compared to branded alternatives which could cost over $99. reviewofoptometry.com The economic burden on patients increases with the addition of more medications, highlighting the value of a cost-effective initial therapy like timolol. reviewofoptometry.com

Interactive Table: Pharmacoeconomic Comparison of Timolol Maleate

Comparator(s) Region/Context Key Finding Reference
Brinzolamide, Brimonidine India Timolol was found to be the most cost-effective, with a greater IOP reduction at a lower cost. who.int
Latanoprost UK & Scandinavia Timolol was the cost-effective option in the UK, while latanoprost was potentially more cost-effective in Scandinavia. nih.govresearchgate.net
Latanoprost Germany Initial therapy with timolol resulted in lower overall costs over 5 years compared to latanoprost. nih.gov
General Market Analysis United States Generic timolol is significantly less expensive than branded glaucoma medications, whose prices have increased over time. reviewofoptometry.com

Future Directions and Emerging Research Avenues

Advanced Computational Modeling and Simulations

The integration of advanced computational modeling and simulations is revolutionizing drug development and optimization. These in silico techniques offer a deeper understanding of the molecular interactions and pharmacokinetic profiles of drugs like timolol (B1209231) maleate (B1232345), paving the way for more rational drug design and delivery strategies.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of timolol, MD simulations can provide critical insights into its interaction with its primary target, the β-adrenergic receptors (βARs). researchgate.net By simulating the dynamic binding process, researchers can elucidate the key amino acid residues involved in the binding pocket, the stability of the drug-receptor complex, and the conformational changes induced upon binding. researchgate.net This information is invaluable for understanding the mechanism of action at a molecular level and for designing new timolol analogs with improved affinity and selectivity. For instance, MD simulations can be employed to assess the validity of binding poses predicted by molecular docking, a common technique in computer-aided drug design. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling:

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters. nih.govmdpi.commdpi.com These models can predict the pharmacokinetic profiles of drugs in different patient populations and under various physiological conditions. nih.govmdpi.com For timolol maleate, PBPK modeling can be instrumental in predicting its systemic exposure following topical ocular administration, which is crucial for understanding and mitigating systemic side effects. fda.gov By incorporating data on organ blood flow, tissue composition, and drug-metabolizing enzyme activity (such as CYP2D6), PBPK models can simulate the concentration-time profiles of timolol in various tissues. nih.govmdpi.commdpi.com This approach is particularly valuable for special populations, such as pediatrics, where conducting clinical trials is challenging. mdpi.com

Personalized Medicine Approaches Based on Genetic Polymorphisms

The concept of "one-size-fits-all" medicine is gradually being replaced by personalized approaches that tailor treatment to an individual's genetic makeup. For timolol maleate, pharmacogenetic research has identified specific genetic variations that can influence its metabolism and, consequently, its safety and efficacy.

CYP2D6 Genotyping:

Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. nih.govtandfonline.com The gene encoding for CYP2D6 is highly polymorphic, meaning that there are many different versions (alleles) of this gene in the human population. tandfonline.comnih.gov Some of these alleles result in reduced or no enzyme activity, leading to a "poor metabolizer" phenotype. tandfonline.comtandfonline.com

Studies have shown that individuals who are poor metabolizers of CYP2D6 may have increased systemic concentrations of timolol following ocular administration. tandfonline.comtandfonline.com This can lead to a higher risk of systemic adverse effects, such as bradycardia (a slow heart rate) and hypotension. tandfonline.comnih.gov For example, a study found that patients with the CYP2D64 and CYP2D610 gene polymorphisms had a higher risk of timolol-induced bradycardia and an increased PQ interval on an electrocardiogram. nih.gov

Therefore, CYP2D6 genotyping, the process of determining an individual's specific CYP2D6 alleles, holds significant promise for personalizing timolol therapy. tandfonline.comtandfonline.com By identifying patients who are poor metabolizers, clinicians could potentially adjust the dosage or choose an alternative medication to minimize the risk of adverse events. A case report highlighted a patient with a CYP2D6 homozygous *4 allele (a poor metabolizer) who experienced severe systemic adverse reactions to ophthalmic timolol, underscoring the clinical relevance of this genetic variation. tandfonline.com

Nanotechnology and Smart Drug Delivery Systems

Conventional ophthalmic solutions of timolol maleate suffer from poor bioavailability due to rapid precorneal elimination, leading to the need for frequent administration and potential systemic side effects. hamdard.edu.pkresearchgate.netjpionline.org Nanotechnology offers innovative solutions to overcome these challenges by enabling the development of advanced drug delivery systems that can enhance the ocular residence time and provide controlled release of timolol.

Stimuli-Responsive Systems:

Stimuli-responsive or "smart" drug delivery systems are designed to release their payload in response to specific physiological cues, such as changes in pH or temperature. nih.govnih.gov For ocular drug delivery, hydrogels that undergo a sol-to-gel transition upon instillation into the eye are particularly promising. nih.govnih.gov These in situ gelling systems can prolong the contact time of the drug with the ocular surface, leading to improved absorption and sustained release.

Several studies have explored the development of stimuli-sensitive hydrogels for the delivery of timolol maleate. nih.govnih.gov For instance, a chitosan-based thermosensitive hydrogel was shown to provide a sustained release of timolol for over a week. nih.gov Another study reported on a stimuli-sensitive hydrogel containing both timolol maleate and brimonidine (B1667796) tartrate, which demonstrated sustained drug release for up to 8 hours. nih.gov These systems not only improve therapeutic efficacy but also enhance patient compliance by reducing the frequency of administration. nih.gov

Other Nanocarriers:

Besides hydrogels, a variety of other nanocarriers are being investigated for the ocular delivery of timolol maleate, including:

Nanoparticles: Gelatin nanoparticles have been shown to effectively deliver timolol maleate, resulting in a more sustained reduction in intraocular pressure (IOP) compared to conventional eye drops. hamdard.edu.pk

Cubosomes: These are liquid crystalline nanoparticles that have been demonstrated to increase the corneal permeability and bioavailability of timolol. nih.gov In vivo studies in rabbits showed that timolol-loaded cubosomes had a longer retention time and a better IOP-lowering effect than commercial eye drops. nih.gov

Niosomes and Proniosomal Gels: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. jpionline.org Proniosomal gels containing timolol maleate have been developed to improve mucoadhesion and provide sustained drug release. jpionline.org

Interactive Table: Nanotechnology-Based Delivery Systems for Timolol Maleate

Delivery SystemKey FeaturesReported Outcomes
Stimuli-Sensitive Hydrogels Undergo sol-to-gel transition in the eye.Sustained release for 8 hours to over 1 week. nih.govnih.gov
Gelatin Nanoparticles Mucoadhesive properties.52% IOP reduction over 24 hours. hamdard.edu.pk
Cubosomes Cubic liquid crystalline structure.Increased corneal permeability and bioavailability. nih.gov
Proniosomal Gels In-situ niosome formation.Improved mucoadhesion and sustained release. jpionline.org

Combination Therapies and Synergistic Effects

Lowering intraocular pressure (IOP) is the primary goal in glaucoma management, and often, a single medication is insufficient to achieve the target IOP. nih.gov This has led to the widespread use of combination therapies, where two or more drugs with different mechanisms of action are administered together. Timolol maleate is a common component of many fixed-combination therapies for glaucoma. nih.govnih.govophthalmologytimes.com

The rationale behind combination therapy is to achieve a greater IOP-lowering effect than that of the individual components alone, a phenomenon known as a synergistic or additive effect. nih.gov Timolol, a beta-blocker that reduces aqueous humor production, is often combined with drugs from other classes, such as:

Prostaglandin (B15479496) Analogs (e.g., Latanoprost (B1674536), Travoprost (B1681362), Bimatoprost): These drugs increase the uveoscleral outflow of aqueous humor. reviewofoptometry.com The combination of a prostaglandin analog with timolol provides a dual mechanism of action, leading to a significant reduction in IOP. reviewofoptometry.com

Carbonic Anhydrase Inhibitors (e.g., Dorzolamide (B1670892), Brinzolamide): These agents also suppress aqueous humor production, but through a different mechanism than timolol. nih.gov The combination of dorzolamide and timolol has been shown to have an additive effect on IOP reduction. nih.gov

Alpha-Adrenergic Agonists (e.g., Brimonidine): These drugs have a dual mechanism, both reducing aqueous humor production and increasing uveoscleral outflow. ophthalmologytimes.com The fixed combination of brimonidine and timolol is a commonly used therapy. ophthalmologytimes.com

Recent research has even explored a triple fixed-combination of bimatoprost, brimonidine, and timolol, which was found to be effective in patients whose IOP was not sufficiently controlled with dual-combination therapy. ophthalmology360.com

Interactive Table: Common Combination Therapies with Timolol Maleate

CombinationMechanism of Action
Timolol + Prostaglandin Analog Reduces aqueous humor production and increases uveoscleral outflow. reviewofoptometry.com
Timolol + Carbonic Anhydrase Inhibitor Reduces aqueous humor production via two different pathways. nih.gov
Timolol + Alpha-Adrenergic Agonist Reduces aqueous humor production and increases uveoscleral outflow. ophthalmologytimes.com

Repurposing of Timolol Maleate for New Therapeutic Indications

Drug repurposing, the process of identifying new uses for existing drugs, is a cost-effective and time-saving strategy in drug development. Timolol maleate, primarily known for its role in glaucoma, has shown promise in other therapeutic areas, most notably in wound healing.

Topical application of timolol has been found to promote re-epithelialization and accelerate the healing of chronic wounds. oup.com The proposed mechanism involves the modulation of keratinocyte migration. oup.com A study on patients with chronic wounds of various etiologies reported complete healing in a significant number of cases following treatment with topical timolol. oup.com

Furthermore, a randomized controlled trial suggested that topical timolol may improve the cosmetic outcome of acute surgical scars. oup.com While these findings are promising, larger and more robust clinical trials are needed to establish the optimal dosing and confirm the efficacy of timolol in these new indications. oup.com

Mechanistic Insights into Drug Resistance and Long-term Efficacy

The long-term efficacy of glaucoma medications is a critical aspect of patient care. Early studies on timolol reported a phenomenon known as "long-term drift," where the IOP-lowering effect of the drug appeared to diminish over time. nih.gov This was hypothesized to be due to an adaptation of the eye to the medication.

However, more recent and well-controlled prospective studies have not found evidence of a diminishing effect of timolol when compared to control groups. arvojournals.org These studies suggest that the IOP-reducing effect of timolol remains stable over several years of treatment. arvojournals.org The discrepancy between earlier and later studies may be due to differences in study design, with the earlier studies lacking control groups.

Despite the evidence against long-term drift, understanding the potential for tachyphylaxis (a rapid decrease in response to a drug) and the mechanisms of drug resistance remains an important area of research. Investigating the molecular changes in the β-adrenergic receptors and their signaling pathways over long-term treatment could provide valuable insights and help in developing strategies to maintain the long-term efficacy of timolol.

Global Health Perspectives and Access to Timolol Maleate

Glaucoma is a leading cause of irreversible blindness worldwide, and ensuring access to effective and affordable medications like timolol maleate is a global health priority. nih.gov Timolol has been a mainstay of glaucoma treatment for many years and is included in the World Health Organization's Model List of Essential Medicines.

However, challenges related to the availability, accessibility, and affordability of glaucoma medications persist in many parts of the world. nih.gov A survey of topical glaucoma medicines found significant variations in the price of different formulations. nih.gov While fixed-dose combinations can improve patient compliance, their cost can be a barrier to access.

Ethical Considerations in Timolol Maleate Research

The investigation of Timolol maleate, like all clinical research involving human subjects, is governed by a stringent set of ethical principles designed to protect the welfare, rights, and dignity of participants. numberanalytics.comnumberanalytics.com These principles are enshrined in international guidelines such as the Declaration of Helsinki and Good Clinical Practice (GCP), which provide a framework for conducting ethical and scientifically sound research. numberanalytics.comnumberanalytics.comaao.org Institutional Review Boards (IRBs) and Research Ethics Committees (RECs) play a crucial role in overseeing research protocols to ensure they adhere to these ethical standards before and during the study. numberanalytics.comaao.org

A core tenet of ethical research is the process of informed consent, which ensures that participants are fully aware of the study's purpose, methods, potential risks, and benefits before agreeing to participate. asjoalshifaeye.orgjophthalmicrespract.org This involves clear and comprehensive communication from researchers, avoiding technical jargon to allow for a complete understanding. asjoalshifaeye.org The confidentiality of patient information and the integrity of the collected data are also paramount, requiring robust data protection and management plans to safeguard sensitive information. numberanalytics.comnumberanalytics.comasjoalshifaeye.org

Research involving Timolol maleate presents specific ethical challenges, particularly concerning vulnerable populations and the drug's well-documented systemic absorption.

Informed Consent in Vulnerable Populations Special consideration is required when enrolling vulnerable populations, such as children, the elderly, and individuals with cognitive impairments, in Timolol maleate research. asjoalshifaeye.org

Pediatric Research : Timolol is used off-label for conditions like infantile hemangiomas and in pediatric glaucoma. nih.govnih.govclinicaltrials.govnih.gov Ethical research in children necessitates obtaining informed consent from a parent or legal guardian. asjoalshifaeye.orghopkinsmedicine.org Furthermore, the child's assent (agreement) should be obtained when they are capable of understanding the research, a process that requires age-appropriate communication and sensitivity. nih.gov Studies have shown that complex concepts like randomization can be difficult for parents and older children to grasp, highlighting the need for innovative communication strategies, such as interactive technologies or staged consent processes. nih.gov The lack of extensive studies on topical timolol in infants for conditions like glaucoma raises further ethical questions about establishing safety and efficacy in this particularly vulnerable group. nih.gov

Elderly Patients : Elderly individuals often have multiple health conditions (co-morbidities) and may be taking other medications. nih.gov This can complicate the assessment of Timolol's effects and increase the risk of adverse events, making a thorough risk-benefit analysis and clear communication of these risks ethically imperative.

Risk-Benefit Analysis A fundamental ethical requirement is the continuous evaluation of the balance between the potential benefits of the research and the risks to participants. numberanalytics.comasjoalshifaeye.org While topically applied, Timolol maleate can be systemically absorbed, leading to the same potential side effects as systemic beta-blockers. hres.ca

Systemic Effects : Researchers have an ethical duty to inform participants about the potential for systemic side effects, such as bradycardia (slow heart rate), hypotension, and bronchoconstriction, especially in patients with pre-existing cardiovascular or pulmonary conditions. nih.govhres.catandfonline.com

Genetic Predisposition : A significant ethical consideration is the genetic variability in how individuals metabolize drugs. Timolol is primarily metabolized by the liver enzyme CYP2D6, which has known genetic polymorphisms. tandfonline.comresearchgate.net Individuals who are "poor metabolizers" due to their genetic makeup may have higher systemic concentrations of Timolol, increasing their risk of severe adverse reactions. tandfonline.comresearchgate.net This raises ethical questions about whether preemptive pharmacogenetic testing should be considered as part of the research protocol to identify and protect susceptible individuals. tandfonline.com

Contamination : The use of multi-dose containers for ophthalmic solutions in research studies carries a risk of bacterial contamination, which can lead to serious infections like bacterial keratitis. nih.gov Ethical protocols must include measures to mitigate this risk.

Data Integrity and Professional Responsibility Maintaining the integrity of research data and professional conduct is an ethical responsibility. numberanalytics.comaao.org Researchers must accurately report all findings, whether favorable or not, and disclose any potential conflicts of interest, such as financial relationships with pharmaceutical companies. jophthalmicrespract.org This transparency is essential for the unbiased interpretation of research results and for maintaining public trust in the scientific process.

The following table summarizes the key ethical considerations in Timolol maleate research:

Ethical ConsiderationSpecific Challenges in Timolol Maleate ResearchRelevant PopulationsMitigation Strategies
Informed Consent Complexity of research concepts (e.g., randomization, systemic absorption risks). nih.govAll participants, especially pediatric and elderly subjects.Clear, non-technical language; use of visual aids; staged consent; ensuring parental consent and child assent. asjoalshifaeye.orgnih.gov
Risk-Benefit Balance Potential for significant systemic side effects (e.g., bradycardia, bronchospasm) despite topical application. nih.govtandfonline.comPatients with cardiac or pulmonary conditions; individuals with CYP2D6 "poor metabolizer" phenotype. tandfonline.comresearchgate.netThorough screening for contraindications; continuous monitoring; clear communication of risks; considering pharmacogenetic testing. numberanalytics.comtandfonline.com
Vulnerable Populations Increased susceptibility to side effects; challenges in obtaining meaningful consent/assent. nih.govnih.govChildren, neonates, elderly, individuals with co-morbidities.Additional safeguards, including legal guardian consent; rigorous risk assessment; ensuring direct benefit where possible. asjoalshifaeye.org
Data Privacy & Integrity Protecting sensitive health information and ensuring accuracy of research findings. numberanalytics.comnumberanalytics.comAll participants.Robust data management and protection plans; regular auditing; transparent reporting of results. numberanalytics.com
Professional Integrity Potential for conflicts of interest to influence research conduct or reporting. jophthalmicrespract.orgResearchers, sponsors.Full disclosure of financial and non-financial conflicts of interest. jophthalmicrespract.org

Q & A

Basic Research: How to design stability studies for Timolol maleate formulations?

Methodological Answer:
To evaluate the stability of Timolol maleate formulations, employ the initial average rate method combined with UV-spectrophotometry. Accelerated stability testing at elevated temperatures (e.g., 25°C and 5°C) can predict shelf-life by monitoring degradation kinetics. For example, 0.5% Timolol maleate eye drops showed a predicted expiry of 70 days at 25°C versus 1.2 years at 5°C, highlighting temperature-dependent instability . Include parameters like pH, excipient compatibility, and container-closure systems to ensure robust experimental design.

Basic Research: What validated analytical methods ensure accurate quantification of Timolol maleate?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for Timolol maleate analysis. Key parameters include:

  • Linearity : Establish over 80–120% of the target concentration.
  • Precision : ≤2% RSD for intra- and inter-day variability.
  • Limit of Detection (LOD) and Quantification (LOQ) : Derived from linearity plots (e.g., LOD = 3.3σ/S, LOQ = 10σ/S).
  • Forced degradation studies : Acid/alkali hydrolysis, oxidation, and photodegradation to assess method robustness per ICH guidelines .

Advanced Research: How do Rho-associated kinase (ROCK) inhibitors alter Timolol maleate’s ocular pharmacokinetics?

Methodological Answer:
Design animal studies (e.g., New Zealand White rabbits) using contralateral eye comparisons. Pretreat one eye with a ROCK inhibitor (e.g., Y-27632) and measure intraocular Timolol concentrations via HPLC. Factors to analyze:

  • Conjunctival blood flow : Use vasodilators/vasoconstrictors (e.g., phenylephrine) to modulate systemic absorption.
  • Aqueous humor outflow : Fluorophotometry to assess changes in clearance rates.
    Studies show ROCK inhibition reduces ocular tissue concentrations by 30–50% due to increased conjunctival vasculature clearance .

Advanced Research: What strategies improve sustained ocular delivery of Timolol maleate?

Methodological Answer:
Develop surface-modified solid lipid nanoparticles (SLNs) via melt emulsification and high-pressure homogenization. Key steps:

  • Particle size optimization : Aim for <50 nm using dynamic light scattering.
  • Encapsulation efficiency : >44% achieved with phospholipid incorporation.
  • In vitro release : Use Franz diffusion cells with bioengineered human corneas. SLNs sustain drug release over 24 hours, enhancing bioavailability compared to aqueous solutions .

Basic Research: How to design clinical trials assessing systemic effects of ophthalmic Timolol maleate?

Methodological Answer:
Use a randomized, double-blind, crossover design with placebo controls. Measure:

  • Cardiopulmonary parameters : Maximal heart rate, VO₂, and time to exhaustion during graded exercise tests.
  • Pharmacokinetic sampling : Plasma concentrations post-ocular administration.
    A study demonstrated a 12–15% reduction in maximal heart rate despite no change in VO₂, indicating selective β-blockade .

Advanced Research: How to resolve contradictions in Timolol maleate’s pharmacokinetic data across studies?

Methodological Answer:
Apply meta-analytical frameworks (e.g., PICOT) to standardize variables:

  • Population : Control for species (human vs. rabbit), iris pigmentation, and baseline intraocular pressure.
  • Intervention : Standardize dosing regimens (e.g., 0.5% vs. 0.25%).
  • Outcome metrics : Use fluorophotometry for aqueous humor dynamics or HPLC for tissue distribution.
    Contradictions in clearance rates may arise from interspecies differences in conjunctival blood flow or assay sensitivity .

Advanced Research: How to synthesize enantiomerically pure (S)-Timolol maleate for pharmacological studies?

Methodological Answer:
Employ asymmetric synthesis with chiral catalysts to achieve >99% enantiomeric excess (e.e.). Characterization steps:

  • Spectroscopy : ¹H/¹³C-NMR for structural confirmation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify crystallinity (melting point ~202°C).
  • Purity validation : Chiral HPLC or polarimetry ([α]₂₅ᴅ = -12.2° in 1.0N HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate
Reactant of Route 2
(S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.